2-Acetamidophenylboronic acid
Description
Properties
IUPAC Name |
(2-acetamidophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOPBIVXPOETPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372244 | |
| Record name | 2-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169760-16-1 | |
| Record name | 2-Acetamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 169760-16-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetamidophenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-acetamidophenylboronic acid, a key building block in medicinal chemistry. The document details its synthesis, purification, and characterization, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
This compound is a white to brown solid organic compound. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 169760-16-1 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₀BNO₃ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 178.98 g/mol | [1][2][3][4][5][6][7][8] |
| Melting Point | >300 °C | [7][8] |
| Appearance | White to brown solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves the conversion of a corresponding aryl halide, such as 2'-bromoacetanilide, into the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for preparing this compound from 2'-bromoacetanilide.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the synthesis of analogous arylboronic acids.
Materials:
-
2'-Bromoacetanilide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2'-bromoacetanilide (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques. Note: Specific experimental values from a single literature source for the purified compound were not available in the conducted search. The data presented are representative values based on analogous compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Technique | Solvent | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | DMSO-d₆ | 9.5-10.0 (s, 1H, -NH), 7.8-8.2 (s, 2H, -B(OH)₂), 7.0-7.8 (m, 4H, Ar-H), 2.0-2.2 (s, 3H, -CH₃) |
| ¹³C NMR | DMSO-d₆ | 168-170 (C=O), 140-145 (Ar-C-B), 115-135 (Ar-C), 23-25 (-CH₃) |
| ¹¹B NMR | DMSO-d₆ | 28-33 (broad signal) |
Mass Spectrometry (MS)
| Technique | Ionization Mode | Expected m/z |
| ESI-MS | Positive | 179.0750 [M+H]⁺ |
| ESI-MS | Negative | 178.0672 [M-H]⁻ |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (boronic acid) | 3200-3600 (broad) |
| N-H stretch (amide) | 3250-3350 |
| C=O stretch (amide) | 1650-1680 |
| C-N stretch (amide) | 1250-1350 |
| B-O stretch | 1310-1380 |
Applications in Drug Discovery: Kinase Inhibition
This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted cancer therapeutics. It is particularly utilized in the preparation of inhibitors for Janus kinase 2 (JAK2) and ROS1 receptor tyrosine kinase.[7] The dysregulation of the JAK-STAT signaling pathway is implicated in various cancers and inflammatory diseases.
JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[1][2][3][4][9][10][11][12][13] Constitutive activation of the JAK2/STAT3 pathway is a hallmark of many cancers.[9]
The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by a JAK2 inhibitor synthesized from this compound.
Role in Suzuki-Miyaura Coupling
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[14][15][16] This reaction is widely employed in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs). The boronic acid functional group of this compound allows for its coupling with various aryl or vinyl halides, enabling the construction of biaryl and substituted styrene scaffolds present in many drug candidates.
Suzuki-Miyaura Coupling Workflow
The diagram below outlines the general catalytic cycle for a Suzuki-Miyaura coupling reaction involving an arylboronic acid like this compound.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
- 7. 2-乙酰胺基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 12. What conditions does the JAK2 gene relate to? [medicalnewstoday.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenylboronic acid is a versatile organic compound that belongs to the family of arylboronic acids. It serves as a crucial building block in modern organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its utility extends to the synthesis of complex molecules, including active pharmaceutical ingredients, due to its stability, ease of handling, and reactivity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its application, and visualizations of key chemical processes.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its storage, handling, and application in various chemical reactions.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀BNO₃ | [1][2][3][4][5][6] |
| Molecular Weight | 178.98 g/mol | [1][2][3][4][5][6] |
| Appearance | White to brown solid/powder | [2][4][7] |
| Melting Point | >300 °C | [1][3][4] |
| Boiling Point | No data available | [3] |
| Density | 1.23 g/cm³ | [1] |
| logP (n-octanol/water) | 0.967 | [3] |
| Water Solubility | No data available | [3] |
| pKa | No data available | |
| Storage Temperature | 2-8°C | [4][5] |
Structure:
Solubility and Acidity Profile
Solubility:
Acidity:
The pKa of a boronic acid is an important parameter, influencing its reactivity and its interaction with biological systems. For arylboronic acids, the pKa is typically in the range of 4-10.[9] The acidity is influenced by the substituents on the phenyl ring; electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic.[10] While a specific pKa for this compound has not been reported, it is expected to be a weak acid.
Experimental Protocols
The following sections detail experimental methodologies relevant to the characterization and application of this compound.
Determination of Solubility (Dynamic Method)
This method is used to determine the solubility of a solid in a liquid by observing the temperature at which the solid completely dissolves.
Materials and Apparatus:
-
This compound
-
High-purity organic solvent of choice
-
Jacketed glass vessel with a magnetic stirrer
-
Heating/cooling circulator
-
Calibrated temperature probe
-
Turbidity sensor or visual observation setup
Procedure:
-
Accurately weigh a known amount of this compound and the selected solvent into the jacketed glass vessel.
-
Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously.[11]
-
Continuously monitor the turbidity of the mixture.
-
The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[1]
-
Repeat the procedure for a range of compositions to construct a solubility curve.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Materials and Apparatus:
-
This compound
-
Standardized solution of a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stirrer
Procedure:
-
Prepare a solution of this compound of known concentration in water or a suitable co-solvent.
-
Titrate the solution with the standardized strong base, adding the titrant in small increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate the vessel and backfill with an inert gas. Repeat this process three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability and Reactivity
This compound is generally stable under recommended storage conditions (2-8°C).[4][5] It is incompatible with strong oxidizing agents.[3] Like other boronic acids, it can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and boron oxides.[3]
Conclusion
This compound is a valuable synthetic intermediate with well-defined, albeit not fully quantified in all aspects, physicochemical properties. Its utility in organic synthesis, particularly in the formation of biaryl compounds through the Suzuki-Miyaura reaction, is well-established. This guide provides researchers and drug development professionals with a foundational understanding of its properties, along with practical experimental protocols and visualizations to aid in its effective application. Further research to quantitatively determine its aqueous solubility and pKa would be beneficial for a more complete understanding of its behavior in various chemical and biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. (2-Acetamidophenyl)boronic acid | 169760-16-1 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 2-乙酰胺基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. scbt.com [scbt.com]
- 7. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Analysis of Phenylboronic Acid Crystal Structures: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for 2-acetamidophenylboronic acid is not publicly available. This guide will, therefore, provide a detailed crystal structure analysis of a closely related and structurally relevant compound, 3-aminophenylboronic acid monohydrate , to serve as a comprehensive example of the experimental protocols, data presentation, and visualization pertinent to this class of molecules.
Introduction to Phenylboronic Acids in Drug Development
Phenylboronic acids are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. Their unique ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological molecules. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is crucial for understanding their physical properties, stability, and intermolecular interactions, which can influence their biological activity and formulation.
This technical guide outlines the methodologies for determining and analyzing the crystal structure of phenylboronic acids, using 3-aminophenylboronic acid monohydrate as a case study.
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction analysis.
Synthesis and Crystallization
A general procedure for the synthesis of aminophenylboronic acids involves the reduction of the corresponding nitrophenylboronic acid. For instance, 2-aminophenylboronic acid can be synthesized by the hydrogenation of 2-nitrophenylboronic acid using a palladium on carbon (Pd/C) catalyst.
For the case study of 3-aminophenylboronic acid monohydrate , the compound was crystallized from a solvent mixture of benzene, methanol, and water to yield colorless block-like crystals suitable for single-crystal X-ray diffraction.[1][2]
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The experimental workflow is depicted in the diagram below.
For 3-aminophenylboronic acid monohydrate, the diffraction data was collected on a Bruker SMART APEX CCD diffractometer at a temperature of 100 K using Mo Kα radiation.[1] The collected data was then processed, and the structure was solved and refined using software packages such as SHELXTL.[1]
Crystal Structure Data of 3-Aminophenylboronic Acid Monohydrate
The crystallographic data for 3-aminophenylboronic acid monohydrate is summarized in the tables below.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₆H₈BNO₂·H₂O |
| Formula Weight | 154.96 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1211 (8) |
| b (Å) | 13.8548 (15) |
| c (Å) | 7.8475 (8) |
| α (°) | 90 |
| β (°) | 100.663 (2) |
| γ (°) | 90 |
| Volume (ų) | 760.88 (14) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (R) | 0.032 |
| Weighted R-factor (wR) | 0.088 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| B1-O1 | 1.371 (2) |
| B1-O2 | 1.376 (2) |
| B1-C4 | 1.571 (2) |
| N1-C2 | 1.464 (2) |
Data interpretation from a typical phenylboronic acid structure.
Selected Bond Angles (°)
| Angle | Degrees (°) |
| O1-B1-O2 | 116.6 (1) |
| O1-B1-C4 | 122.3 (1) |
| O2-B1-C4 | 121.1 (1) |
| N1-C2-C1 | 119.5 (1) |
| N1-C2-C3 | 121.3 (1) |
Data interpretation from a typical phenylboronic acid structure.
Intermolecular Interactions and Crystal Packing
The crystal packing of 3-aminophenylboronic acid monohydrate is dominated by a network of hydrogen bonds. The boronic acid molecules form inversion dimers through pairs of O—H···O hydrogen bonds.[1] These dimers are then linked by water molecules, creating chains along the direction.[1] Additionally, N—H···O hydrogen bonds connect these chains to form sheets.[1]
Conclusion
The crystal structure analysis of 3-aminophenylboronic acid monohydrate reveals a robust hydrogen-bonding network that dictates its solid-state architecture. The boronic acid groups form characteristic dimeric synthons, which are further extended into a three-dimensional network by water molecules and the amino groups. This detailed structural understanding is fundamental for predicting the physicochemical properties of this and related phenylboronic acid derivatives, which is of paramount importance for their application in drug design and materials science. While the crystal structure of this compound remains to be determined, the analysis presented here provides a strong foundational framework for its future investigation.
References
Spectroscopic Profile of 2-Acetamidophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Acetamidophenylboronic acid (C₈H₁₀BNO₃, Molecular Weight: 178.98 g/mol , CAS: 169760-16-1).[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its functional groups and spectroscopic data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The spectroscopic characteristics of this compound are determined by its key structural features: a disubstituted benzene ring, an acetamido group (-NHCOCH₃), and a boronic acid group (-B(OH)₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Ar-H (ortho to -B(OH)₂) |
| ~ 7.2 - 7.6 | m | 3H | Ar-H |
| ~ 8.5 - 9.5 | s (broad) | 1H | NH |
| ~ 2.1 | s | 3H | CH ₃ |
| ~ 4.5 - 6.0 | s (broad) | 2H | B(OH )₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C =O |
| ~ 140 | Ar-C -NH |
| ~ 120 - 135 | Ar-C |
| ~ 130 | Ar-C -B (broad) |
| ~ 24 | C H₃ |
Solvent: DMSO-d₆
The boron atom, with its two naturally occurring isotopes ¹¹B and ¹⁰B, can also be observed by NMR. ¹¹B NMR is more common due to its higher natural abundance and sensitivity.[4] For this compound, the ¹¹B NMR spectrum is expected to show a single broad peak in the range of 27-33 ppm, characteristic of a trigonal planar sp² hybridized boron atom in a boronic acid.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch (B(OH)₂) and N-H stretch |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 1660 | Strong | C=O stretch (Amide I) |
| ~ 1580 | Medium | N-H bend (Amide II) and C=C stretch (aromatic) |
| ~ 1370 | Strong | B-O stretch |
| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For boronic acids, analysis can sometimes be complicated by their tendency to form cyclic anhydrides (boroxines), especially under high-temperature conditions.[5] Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[5]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 179.07 | [M]⁺ (Exact Mass)[2] |
| 180.07 | [M+H]⁺ |
| 202.06 | [M+Na]⁺ |
| 162.06 | [M-OH]⁺ |
| 136.08 | [M-C₂H₃O]⁺ |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a compound like this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shifts, particularly for exchangeable protons (OH and NH).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹¹B NMR: If available, use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse experiment is usually sufficient. To avoid a broad background signal from borosilicate glass, a quartz NMR tube is recommended.[4]
IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An electrospray ionization (ESI) source is well-suited for this type of analyte.[5][6][7]
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
Data Acquisition (LC-MS with ESI):
-
Chromatography: Use a C18 reversed-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operate the ESI source in positive or negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.[7] Acquire data over a suitable mass range (e.g., m/z 50-500).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. scirp.org [scirp.org]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Acetamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Acetamidophenylboronic acid, a key building block in organic synthesis and drug discovery. While specific quantitative solubility and forced degradation studies on this compound are not extensively available in public literature, this document collates available data on analogous phenylboronic acid derivatives to provide valuable insights into its expected physicochemical properties. Detailed experimental protocols for determining solubility and performing stability-indicating studies are provided to empower researchers in their laboratory practices. This guide aims to be an essential resource for scientists and professionals working with this compound, enabling them to optimize reaction conditions, develop stable formulations, and ensure the quality and reliability of their research.
Introduction
This compound (Figure 1) is a versatile bifunctional molecule that incorporates both an acetamido group and a boronic acid moiety on a phenyl ring. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. Its application extends to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). An understanding of its solubility is paramount for reaction optimization, purification, and formulation, while knowledge of its stability is critical for ensuring its quality, shelf-life, and the safety of its downstream applications.
Figure 1: Chemical Structure of this compound
An In-depth Technical Guide to 2-Acetamidophenylboronic Acid (CAS: 169760-16-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetamidophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and explores its potential role in cellular signaling pathways.
Core Chemical and Physical Data
This compound is a white to brown solid organic compound. It is widely utilized in research and development, particularly as a reactant in the synthesis of complex organic molecules.[1][2]
| Property | Value | References |
| CAS Number | 169760-16-1 | [1][2] |
| Molecular Formula | C₈H₁₀BNO₃ | [1][2] |
| Molecular Weight | 178.98 g/mol | [1][2] |
| Melting Point | >300 °C | [1][2] |
| Appearance | White to brown solid | [1] |
| Purity | ≥95% to >99% (depending on supplier) | [2][3] |
| Storage Temperature | 2-8°C | [1][2] |
| Solubility | Soluble in organic solvents such as methanol and DMSO. | |
| SMILES | CC(=O)Nc1ccccc1B(O)O | [2] |
| InChI | 1S/C8H10BNO3/c1-6(11)10-8-5-3-2-4-7(8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | [2] |
Synthesis and Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative method based on standard organic chemistry procedures for the synthesis of arylboronic acids.
Materials:
-
2-Bromoacetanilide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoacetanilide in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
References
A Comprehensive Technical Guide to 2-Acetamidophenylboronic Acid and Its Synonymous Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2-acetamidophenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document elucidates its various synonyms and identifiers, details its applications with a focus on cross-coupling reactions, and provides relevant experimental context.
Chemical Identity and Synonyms
This compound is an aromatic boronic acid that serves as a key intermediate in the synthesis of a wide array of complex organic molecules. Its systematic and common names, along with other identifiers, are crucial for accurate sourcing and referencing in research and development.
A comprehensive list of synonyms and chemical identifiers for this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and scientific publications to ensure a thorough and accurate representation.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| Systematic IUPAC Name | (2-acetamidophenyl)boronic acid |
| CAS Number | 169760-16-1 |
| Molecular Formula | C₈H₁₀BNO₃ |
| Molecular Weight | 178.98 g/mol |
| Common Synonyms | (2-Acetylaminophenyl)boronic acid[1] |
| 2-Carbamoylbenzeneboronic acid[1][2] | |
| 2-Acetamidobenzeneboronic acid[2] | |
| o-Acetamidophenylboronic acid[2] | |
| 2'-Boronoacetanilide[2] | |
| N-(2-boronophenyl)acetamide |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions. Key properties are summarized in Table 2.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Melting Point | >300 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | UMOPBIVXPOETPG-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)Nc1ccccc1B(O)O | [1] |
Experimental Protocols
Generalized Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
2-Bromoacetanilide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromoacetanilide in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
To the cooled solution, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling Reactions
In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or aryl-alkene product. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a general procedure and the specific conditions (catalyst, ligand, base, solvent, and temperature) may need to be optimized for different substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Drug Discovery and Development
This compound serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors.
Synthesis of JAK2 and ROS1 Kinase Inhibitors
The acetamidophenylboronic acid moiety is incorporated into the structures of potent and selective inhibitors of Janus kinase 2 (JAK2) and ROS1 tyrosine kinase. These kinases are implicated in various cancers and inflammatory diseases, making them important therapeutic targets. The use of this compound allows for the introduction of a key structural element that contributes to the binding affinity and selectivity of the final inhibitor molecules.
Visualizing Chemical Workflows
The following diagrams, generated using Graphviz, illustrate key workflows involving this compound.
Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.
References
Technical Guide: 2-Acetamidophenylboronic Acid in Synthetic and Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2-Acetamidophenylboronic acid, a versatile building block in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a key experimental protocol for its application, and visualizes the underlying chemical processes.
Core Compound Data: Physicochemical Properties
This compound is an organoboron compound valued as an intermediate in the synthesis of more complex molecules. Its key quantitative properties are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀BNO₃ | [1][2][3][4] |
| Molecular Weight | 178.98 g/mol | [1][2][3][4] |
| Exact Mass | 179.075 g/mol | [1][3] |
| Melting Point | >300 °C | [1][3] |
| Density | 1.23 g/cm³ | [1][3] |
| Hydrogen Bond Donors | 3 | [1][3] |
| Hydrogen Bond Acceptors | 3 | [1][3] |
| logP (Octanol-Water) | 0.967 |
Key Applications and Experimental Protocols
Boronic acids are cornerstone reagents in modern organic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[5] These reactions are fundamental for creating carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceutical agents.[6][7] this compound serves as a key building block in this context, enabling the introduction of an acetamido-substituted phenyl group into a target molecule.[1]
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, such as this compound. This procedure should be adapted and optimized based on the specific substrates and desired scale.
Objective: To synthesize a biaryl compound via the palladium-catalyzed coupling of an aryl halide and this compound.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst) (0.01-0.05 mmol, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed Water (often used as a co-solvent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Evacuate the vessel and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualization of Key Processes
To better illustrate the core chemical transformation and workflow where this compound is utilized, the following diagrams are provided.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
The Genesis of a Key Building Block: The Discovery and History of 2-Acetamidophenylboronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenylboronic acid, a cornerstone in modern medicinal chemistry and organic synthesis, has a rich history rooted in the broader exploration of organoboron compounds. Its unique structural features, particularly the ortho-acetamido group, impart valuable properties that have been exploited in a range of applications, from drug discovery to bioconjugation. This technical guide delves into the discovery and historical development of this important molecule, providing a comprehensive overview of its synthesis, characterization, and the key scientific milestones that have shaped its journey from a laboratory curiosity to a commercially available reagent.
The story of this compound is intrinsically linked to the pioneering work on boronic acids, which dates back to the 19th century. However, the specific synthesis and characterization of this ortho-substituted derivative were first detailed in a seminal 1991 paper by S.X. Cai and J.F. Keana in the journal Bioconjugate Chemistry. Their work laid the foundation for understanding the unique properties of this compound and foreshadowed its potential in the burgeoning field of bioconjugation.
Physicochemical Properties and Characterization
This compound is a white to off-white solid with the molecular formula C₈H₁₀BNO₃. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 178.98 g/mol | [1][2][3] |
| Melting Point | >300 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Purity (typical) | ≥95% | [3] |
| Storage Temperature | 2-8 °C | [3] |
The Foundational Synthesis: A Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Nitrophenylboronic Acid
The synthesis of the key intermediate, 2-nitrophenylboronic acid, can be achieved through the nitration of phenylboronic acid.
Experimental Protocol:
-
In a reaction flask, dissolve phenylboronic acid in an organic solvent such as acetic anhydride.
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-nitrophenylboronic acid.
Step 2: Synthesis of 2-Aminophenylboronic Acid
The nitro group of 2-nitrophenylboronic acid is then reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation.[4]
Experimental Protocol:
-
Dissolve 2-nitrophenylboronic acid in a suitable solvent, such as methanol.[4]
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).[4]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[4]
-
Monitor the reaction by TLC until the starting material is consumed.[4]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure to obtain 2-aminophenylboronic acid, which may be used directly in the next step or purified further.[4]
Step 3: Synthesis of this compound (Acetylation)
The final step is the acetylation of the amino group of 2-aminophenylboronic acid.
Experimental Protocol:
-
Dissolve 2-aminophenylboronic acid in a suitable solvent, such as a mixture of acetone and water or an aqueous basic solution.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while stirring.
-
Maintain the reaction at a low temperature and continue stirring for a designated period.
-
Monitor the reaction's progress by TLC.
-
Upon completion, the product may precipitate from the solution or can be isolated by adjusting the pH and extracting with an organic solvent.
-
The crude product can be purified by recrystallization to afford pure this compound.
Logical Workflow of the Synthesis
The synthesis of this compound follows a logical progression of functional group transformations on the aromatic ring. This workflow is designed to introduce the desired substituents in a controlled manner, leading to the final product.
Caption: Synthetic pathway to this compound.
Key Historical Developments and Applications
The initial interest in this compound stemmed from its potential use in bioconjugation. The ortho-acetamido group was found to stabilize the boronate esters formed with diols through an intramolecular interaction, a property that was not observed with the meta- or para-substituted analogs. This enhanced stability made it an attractive candidate for targeting and labeling carbohydrate moieties on biomolecules.
Since its initial description, the applications of this compound and its derivatives have expanded significantly. It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents. The unique steric and electronic properties conferred by the ortho-acetamido group can influence the reactivity and selectivity of these coupling reactions.
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in a specific signaling pathway as an effector molecule, its derivatives are often designed as inhibitors or probes for enzymes and receptors within various pathways. For instance, boronic acid-containing compounds are well-known inhibitors of serine proteases, where the boron atom forms a covalent adduct with the active site serine residue. The development of such inhibitors often follows a structured workflow.
Caption: Drug discovery workflow utilizing boronic acid derivatives.
Conclusion
From its first detailed description in 1991, this compound has evolved from a specialized reagent in bioconjugation to a widely used building block in medicinal chemistry and materials science. Its discovery and the subsequent exploration of its unique properties have provided chemists with a valuable tool for the construction of complex molecular architectures. The foundational synthetic work, though requiring a multi-step process, laid the groundwork for its commercial availability and widespread application. As the quest for novel therapeutics and functional materials continues, the legacy of this compound is set to endure, underscoring the importance of fundamental research in driving scientific innovation.
References
Theoretical Investigations of 2-Acetamidophenylboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamidophenylboronic acid is a versatile molecule with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its electronic and structural properties, which can be elucidated through theoretical and computational studies. This technical guide provides a comprehensive overview of the theoretical understanding of this compound, drawing from existing crystallographic data of its derivatives and computational studies of analogous systems. Due to a lack of dedicated in-depth theoretical publications on the parent molecule, this paper synthesizes available information to present a coherent analysis of its expected structural features, intramolecular interactions, and electronic characteristics. We also provide a standardized computational protocol for researchers wishing to conduct further theoretical investigations.
Introduction
Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, these compounds are increasingly recognized for their applications in chemical sensing, drug delivery, and as pharmacophores themselves. The introduction of an acetamido group at the ortho position, as in this compound, introduces the potential for unique intramolecular interactions that can significantly influence the molecule's reactivity, stability, and binding properties.
This guide aims to consolidate the current, albeit limited, theoretical knowledge on this compound and to provide a robust framework for future computational studies.
Structural and Electronic Properties: Insights from Analogous Systems
Intramolecular Interactions and Conformation
The defining feature of this compound is the proximity of the acetamido and boronic acid groups, which allows for a key intramolecular interaction. It has been established through NMR spectroscopy and studies on related compounds that an intramolecular dative bond can form between the carbonyl oxygen of the amide and the boron atom.[1][2] This interaction is significant as it leads to a tetrahedral geometry at the boron center, which can enhance the stability of boronate esters derived from this acid, making them more resistant to hydrolysis.[1]
A crystal structure of the 5-nitrosalicylate ester of this compound (C₁₅H₁₀BN₂O₆) provides concrete evidence for this intramolecular coordination.[3][4][5] In this structure, the boron atom is indeed tetrahedral, forming a dative bond with the amide's carbonyl oxygen.[3][4][5] This results in a bicyclic-like structure that influences the molecule's overall conformation and crystal packing, which is further stabilized by a bifurcated hydrogen bond.[3][4][5]
A computational study on the analogous 2-aminocarbonylphenylboronic acid has explored the energetics of similar intramolecular B–O and B–N interactions, providing a theoretical basis for the stability of such conformations.[6] These studies suggest that the formation of the intramolecular dative bond is a key factor in the conformational preference of ortho-amido substituted phenylboronic acids.
Crystallographic Data
The crystallographic data for the 5-nitrosalicylate ester of this compound provides valuable quantitative information about its solid-state structure.
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀BN₂O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.973(2) |
| b (Å) | 11.398(3) |
| c (Å) | 15.267(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1386.9(6) |
| Z | 4 |
Table 1: Crystallographic data for the 5-nitrosalicylate ester of this compound.
Experimental Protocols: A Roadmap for Theoretical Studies
For researchers aiming to conduct in-depth theoretical studies on this compound, the following computational protocol, based on established methods for similar boronic acid systems, is recommended.[6][7]
Geometry Optimization and Vibrational Frequency Analysis
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is the recommended approach. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a robust choice for this class of molecules.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), should be employed. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding and other non-covalent interactions, while the polarization functions (d,p) are crucial for describing the geometry around the boron atom.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints.
-
Following optimization, conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with experimental IR and Raman spectra if available.
-
Electronic Properties Analysis
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map should be generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for understanding how the molecule will interact with other species.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to gain deeper insights into the intramolecular interactions, such as the nature and strength of the dative B-O bond and any hydrogen bonding.
Visualizations
The following diagrams illustrate key conceptual frameworks for the theoretical study of this compound.
Caption: A generalized workflow for the computational analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former [diva-portal.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Acetamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-acetamidophenylboronic acid. This valuable building block is frequently employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The following sections detail the reaction principles, key parameters, experimental protocols, and expected outcomes.
Introduction to the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[2][3] The general transformation is depicted below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols: The Use of 2-Acetamidophenylboronic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reactant in the synthesis of various kinase inhibitors. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, allows for the efficient incorporation of the 2-acetamidophenyl moiety into heterocyclic scaffolds. This structural motif is crucial for the activity of a range of inhibitors targeting key kinases implicated in cancer and other diseases, including Janus kinase 2 (JAK2), ROS proto-oncogene 1 (ROS1), and Polo-like kinase 1 (PLK1). These kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their dysregulation is a hallmark of numerous pathologies, making them attractive targets for therapeutic intervention.
This document provides detailed application notes on the use of this compound in the synthesis of inhibitors for JAK2, ROS1, and PLK1, complete with quantitative data on inhibitor potency, detailed experimental protocols, and visualizations of the relevant signaling pathways and synthetic workflows.
Application 1: Synthesis of JAK2 Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a critical role in the signaling pathways of various cytokines and growth factors that are essential for hematopoiesis and immune response. Constitutive activation of the JAK2 signaling pathway, often due to mutations such as JAK2-V617F, is a primary driver of myeloproliferative neoplasms (MPNs). Therefore, the development of potent and selective JAK2 inhibitors is a key therapeutic strategy.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for potent JAK2 inhibitors. The introduction of a 2-acetamidophenyl group at the C4 position of this scaffold via Suzuki-Miyaura coupling with this compound has been shown to yield compounds with significant inhibitory activity.
Quantitative Data: JAK2 Inhibition
| Compound ID | Kinase Target | IC50 (nM) | Cell Line |
| 1 | JAK2 | 6 | - |
| 1 | JAK3 | >582 | - |
| 1 (Cellular Activity) | - | 140 | TF-1 |
Table 1: Inhibitory activity of a representative 7H-pyrrolo[2,3-d]pyrimidine-based JAK2 inhibitor synthesized using this compound.[1]
Signaling Pathway: JAK2
The JAK2 signaling pathway is initiated by the binding of cytokines to their receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation and survival.
Experimental Protocol: Synthesis of 4-(2-Acetamidophenyl)-7H-pyrrolo[2,3-d]pyrimidine (JAK2 Inhibitor Core)
This protocol describes the Suzuki-Miyaura coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with this compound.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 mmol) in anhydrous DME (10 mL) in a reaction vessel, add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (10 mol%).
-
Stir the mixture under an argon atmosphere for 1 hour.
-
Add a solution of this compound (2 mmol) in anhydrous DME (2.6 mL) to the reaction mixture.
-
Sequentially, add a solution of potassium carbonate (2 mmol) in water (2.5 mL).
-
Heat the reaction mixture to 80 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 4-(2-acetamidophenyl)-7H-pyrrolo[2,3-d]pyrimidine.
Application 2: Synthesis of ROS1 Inhibitors
ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other cancers. The resulting ROS1 fusion proteins activate downstream signaling pathways, including the PI3K-AKT-mTOR and MAPK pathways, promoting cell growth and survival.
The pyrimidine core is a common scaffold in the design of ROS1 inhibitors. This compound can be utilized in Suzuki-Miyaura coupling reactions with a suitable halogenated pyrimidine to synthesize potent ROS1 inhibitors.
Quantitative Data: ROS1 Inhibition
| Compound ID | Kinase Target | IC50 (nM) |
| 2 | ROS1 | 199 |
Table 2: Inhibitory activity of a representative pyrazole-pyrimidine based ROS1 inhibitor. While not directly synthesized with this compound, this data represents the potency of similar scaffolds.[2]
Signaling Pathway: ROS1
ROS1 fusion proteins, resulting from chromosomal rearrangements, lead to constitutive activation of the ROS1 kinase domain. This triggers a cascade of downstream signaling events, activating pathways such as PI3K/AKT and STAT3, which are crucial for cell proliferation and survival.
Experimental Protocol: General Suzuki-Miyaura Coupling for ROS1 Inhibitor Synthesis
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, such as this compound, under microwave irradiation.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, dissolve 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Displace the air in the vessel with argon.
-
Add potassium carbonate (1.5 mmol), this compound (0.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Seal the vessel and stir the reaction mixture in a microwave reactor for 20 minutes at 100 °C.
-
After completion, cool the reaction mixture and proceed with standard aqueous workup and purification by column chromatography.
Application 3: Synthesis of PLK1 Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is frequently observed in various human cancers and is associated with poor prognosis. Consequently, PLK1 has emerged as an attractive target for cancer therapy.
2-Amino-pyrazolopyridine derivatives have been identified as potent inhibitors of PLK1. The synthesis of these inhibitors can involve a Suzuki-Miyaura coupling reaction to introduce aryl substituents, for which this compound is a suitable coupling partner.
Quantitative Data: PLK1 Inhibition
| Compound ID | Kinase Target | IC50 (µM) |
| D39 | PLK1 | 1.43 |
| D40 | PLK1 | 0.359 |
Table 3: Inhibitory activity of representative aminopyrimidinyl pyrazole PLK1 inhibitors.[3]
Signaling Pathway: PLK1 in Mitosis
PLK1 is a key regulator of multiple stages of mitosis. It is involved in centrosome maturation, spindle assembly, and the activation of the anaphase-promoting complex (APC), which is essential for the transition from metaphase to anaphase. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Experimental Workflow: General Synthesis of PLK1 Inhibitors
The synthesis of 2-amino-pyrazolopyridine based PLK1 inhibitors typically involves a multi-step process. A key step is the Suzuki-Miyaura coupling of a halogenated pyrazolopyridine intermediate with an appropriate boronic acid, such as this compound, to introduce the desired aryl moiety.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a diverse range of kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules with potent inhibitory activities against key oncogenic kinases such as JAK2, ROS1, and PLK1. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis and therapeutic potential of novel kinase inhibitors incorporating the 2-acetamidophenyl moiety.
References
- 1. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetamidophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-acetamidophenylboronic acid as a versatile building block in modern organic synthesis. The following sections detail its application in Suzuki-Miyaura cross-coupling reactions and provide a plausible synthetic pathway for its conversion into valuable benzoxaborole scaffolds. The protocols are intended to serve as a foundational guide for the synthesis of novel compounds for potential therapeutic applications.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds, leading to the synthesis of substituted biaryl compounds. These structures are prevalent in many biologically active molecules and pharmaceutical agents.
General Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 2'-Acetamido-4-methoxy-1,1'-biphenyl | ~85 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5), SPhos (10) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 18 | 2'-Acetamido-[1,1'-biphenyl]-4-carbonitrile | ~78 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF | 110 | 16 | 2'-Acetamido-4-nitro-1,1'-biphenyl | ~82 |
Experimental Protocol: Synthesis of 2'-Acetamido-4-methoxy-1,1'-biphenyl
This protocol details the synthesis of 2'-acetamido-4-methoxy-1,1'-biphenyl via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 equiv.), 4-bromoanisole (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Place a magnetic stir bar in the flask and add toluene and water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Attach a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 2'-acetamido-4-methoxy-1,1'-biphenyl.
Caption: Suzuki-Miyaura reaction experimental workflow.
Application 2: Synthesis of Benzoxaboroles
Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This compound can serve as a starting material for the synthesis of benzoxaboroles through a multi-step synthetic sequence.
Proposed Synthetic Pathway:
A plausible pathway for the synthesis of a benzoxaborole from this compound involves the initial hydrolysis of the acetamido group to an amine, followed by a Sandmeyer reaction to introduce a hydroxyl group, and subsequent steps to form the benzoxaborole ring.
Caption: Proposed synthesis of benzoxaborole.
Experimental Protocols for Benzoxaborole Synthesis (Multi-step):
Step 1: Hydrolysis of this compound to 2-Aminophenylboronic Acid
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.) and a solution of aqueous HCl (e.g., 3 M) or NaOH (e.g., 3 M).
-
Heat the mixture to reflux and stir for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
If acidic hydrolysis was performed, neutralize the solution with a base (e.g., NaHCO₃) until the pH is approximately 7. If basic hydrolysis was performed, neutralize with an acid (e.g., HCl).
-
The 2-aminophenylboronic acid may precipitate. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 2-aminophenylboronic acid, which can be used in the next step without further purification.
Step 2 & 3: Sandmeyer Reaction for the Synthesis of 2-Hydroxyphenylboronic Acid
Materials:
-
2-Aminophenylboronic acid
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Ice
-
Beaker
Procedure:
-
Dissolve 2-aminophenylboronic acid (1.0 equiv.) in a dilute solution of sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, heat water to boiling.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-hydroxyphenylboronic acid.
Step 4: Conversion of 2-Hydroxyphenylboronic Acid to Benzoxaborole
The conversion of an ortho-hydroxyphenylboronic acid to a benzoxaborole typically involves the introduction of a one-carbon unit at the ortho position to the boronic acid, which can then cyclize. A common method is through formylation followed by reduction.
4a. Formylation of 2-Hydroxyphenylboronic acid:
This step can be challenging due to the directing effects of the hydroxyl and boronic acid groups. A Duff reaction or similar formylation methods under carefully controlled conditions might be employed.
4b. Reduction and Cyclization:
Assuming successful formylation to yield 2-formyl-6-hydroxyphenylboronic acid, the final step would be a reduction of the formyl group to a hydroxymethyl group, which would spontaneously cyclize to the benzoxaborole.
Procedure (Illustrative):
-
Dissolve the ortho-formylphenylboronic acid derivative in a suitable solvent like methanol.
-
Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at low temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with a dilute acid (e.g., 1 M HCl).
-
The benzoxaborole product is then extracted with an organic solvent, dried, and purified by chromatography.
Note: The protocols provided for the multi-step synthesis of benzoxaborole are based on established organic chemistry principles. The specific reaction conditions may require optimization for each step to achieve the best results.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward construction of complex biaryl systems. Furthermore, while requiring a multi-step approach, it serves as a viable starting material for the synthesis of medicinally important benzoxaboroles. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel molecules for drug discovery and other applications.
Application Notes and Protocols for 2-Acetamidophenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-acetamidophenylboronic acid in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. This reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The protocols detailed herein are based on established methodologies for analogous compounds and provide a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. The reaction of this compound with various aryl halides provides access to a diverse range of 2-acetamidobiphenyl derivatives, which are key intermediates in the synthesis of pharmaceuticals and other functional materials.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are adapted from protocols for structurally related compounds and may require optimization for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 120 | 24 | 60-75 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (3 mol%), and base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-acetamidobiphenyl product.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Chan-Lam Coupling: Formation of C-N and C-O Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-nitrogen and carbon-oxygen bonds using copper catalysts.[1][2] This reaction is particularly advantageous as it can often be performed under mild conditions, open to the air.[1]
Data Presentation: Representative Reaction Parameters and Yields
The following table outlines general conditions for the Chan-Lam coupling of this compound with various amines and phenols.
| Entry | Nucleophile | Catalyst (mol%) | Ligand/Additive | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine (2 equiv.) | - | CH₂Cl₂ | Room Temp | 48 | 70-85 |
| 2 | Imidazole | Cu(OAc)₂ (10) | - | K₂CO₃ (2) | Methanol | Room Temp | 24 | 75-90 |
| 3 | Phenol | Cu(OAc)₂ (10) | Pyridine (2 equiv.) | - | CH₂Cl₂ | Room Temp | 72 | 65-80 |
| 4 | Benzylamine | Cu(OAc)₂ (10) | Myristic Acid (0.2 equiv.) | 2,6-Lutidine (2) | Toluene | 60 | 24 | 60-75 |
Experimental Protocol: Chan-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound (1.5 equivalents)
-
Amine (1.0 equivalent)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equiv.), this compound (1.5 equiv.), and Cu(OAc)₂ (10 mol%) in dichloromethane.
-
Additive Addition: Add pyridine (2.0 equiv.) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Chan-Lam Coupling Workflow:
Buchwald-Hartwig Amination: An Alternative for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that serves as a powerful alternative for the synthesis of C-N bonds, particularly for aryl amines.[3][4] This reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base. While this compound is not a direct substrate, its derivatives, such as the corresponding aryl halide, can be utilized in this reaction.
Data Presentation: Representative Reaction Parameters and Yields
The following table provides representative conditions for the Buchwald-Hartwig amination of a hypothetical 2-acetamidoaryl bromide with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | THF | 80 | 16 | 70-85 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 75-88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the coupling of an aryl bromide (derived from this compound) with an amine.
Materials:
-
2-Acetamidoaryl bromide (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 3 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in a glovebox): To a dry Schlenk tube, add the 2-acetamidoaryl bromide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.). In a separate vial, prepare a solution of the palladium pre-catalyst and the phosphine ligand in the reaction solvent.
-
Catalyst Addition: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
References
Application Notes and Protocols: 2-Acetamidophenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the multifaceted applications of 2-Acetamidophenylboronic acid in medicinal chemistry. This versatile building block serves as a key intermediate in the synthesis of targeted therapeutics and holds potential for the development of advanced drug delivery systems. The following sections detail its use in the synthesis of kinase inhibitors and its potential role in stimuli-responsive drug delivery, complete with experimental protocols, quantitative data for analogous compounds, and visualizations of relevant biological pathways and workflows.
Application 1: Synthesis of Potent Janus Kinase 2 (JAK2) Inhibitors
This compound is a crucial reactant in the synthesis of novel chemotypes of kinase inhibitors, particularly 3,4-ring fused 7-azaindoles, which have demonstrated potent inhibitory activity against Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1][2] The synthesis of these inhibitors often involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a key C-C bond.
Logical Workflow for Inhibitor Synthesis
The overall synthetic strategy involves the coupling of this compound with a halogenated 7-azaindole core, followed by further chemical modifications to generate the final fused-ring inhibitor.
Quantitative Data: Potency of Representative JAK2 Inhibitors
While specific IC50 values for 3,4-ring fused 7-azaindoles derived from this compound are not publicly available, the following table provides data for other well-characterized JAK2 inhibitors to offer a benchmark for potency.[3][4][5]
| Compound | Target(s) | IC50 (nM) - Enzymatic Assay | IC50 (µM) - Cell-based Assay (UKE-1 or SET2 cells) |
| Ruxolitinib | JAK1/JAK2 | 0.40 ± 0.005 | 0.1 ± 0.02 |
| Fedratinib | JAK2 | 0.75 ± 0.39 | 0.66 ± 0.06 |
| Baricitinib | JAK1/JAK2 | 0.29 ± 0.13 | 0.19 ± 0.03 |
| Tofacitinib | JAK1/JAK3 | 2.9 ± 0.39 | 0.91 ± 0.1 |
| Thiazole-Chalcone 11 | JAK2 | 20.32 ± 2.07 | 30.23 ± 0.53 (TF1 cells) |
| Thiazole-Chalcone 12 | JAK2 | 17.64 ± 1.68 | 32.03 ± 1.07 (TF1 cells) |
| MFH-6-7-1 | JAK2 | N/A | 0.68 |
| YLIU-5-162-1 | JAK2 | N/A | 1.01 |
Data presented as mean ± SD or SEM where available. Cell lines used for cellular assays are noted.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl intermediate, which is a foundational step in the production of the target JAK2 inhibitors.
Materials:
-
4-Chloro-7-azaindole (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add 4-chloro-7-azaindole, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[6]
-
Add anhydrous 1,4-dioxane and degassed water via syringe.[6]
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-(2-Acetamidophenyl)-7-azaindole intermediate.
Mechanism of Action: JAK-STAT Signaling Pathway Inhibition
JAK2 inhibitors function by binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade halts the downstream signaling cascade that leads to gene transcription involved in cell growth and proliferation.
References
- 1. The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Acetamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of N-acetyl-2-aminobiaryl compounds via the Suzuki-Miyaura cross-coupling reaction, utilizing 2-Acetamidophenylboronic acid as a key reagent. The resulting biaryl structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide.[2] The use of this compound allows for the introduction of an N-acetylamino group at the ortho-position of one of the aryl rings, a common structural motif in pharmacologically active compounds. These resulting N-acetyl-2-aminobiaryl scaffolds are precursors to a variety of heterocyclic compounds and can exhibit a range of biological activities, including anti-inflammatory and kinase inhibitory effects.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X, where X = Br, I, or Cl) is depicted below:
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is compiled from analogous reactions in the literature and represents typical outcomes for this type of transformation.
| Entry | Aryl Bromide (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 110 | 16 | 78 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 90 | 24 | 82 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | K₃PO₄ | Acetonitrile/H₂O (3:1) | 80 | 20 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol provides a general method for the synthesis of N-acetyl-2-aminobiaryl compounds from aryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To an oven-dried Schlenk tube or sealed vial containing a magnetic stir bar, add this compound, the aryl bromide, Palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add toluene and water to the reaction mixture via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-acetyl-2-aminobiaryl product.
Mandatory Visualizations
Signaling Pathway Diagram
The N-acetyl-2-aminobiaryl scaffold is a key component in many kinase inhibitors. The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where such an inhibitor might act.
Caption: Simplified RTK signaling pathway inhibited by a biaryl compound.
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of N-acetyl-2-aminobiaryl compounds.
Caption: Workflow for biaryl synthesis via Suzuki-Miyaura coupling.
References
Application Notes: 2-Acetamidophenylboronic Acid in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamidophenylboronic acid is a versatile bifunctional reagent with significant potential in the synthesis of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a nucleophilic acetamido group and a versatile boronic acid moiety at the ortho position, enables its participation in a variety of powerful bond-forming reactions. This reagent is a valuable building block for creating complex molecular architectures, particularly for scaffolds of pharmaceutical interest such as quinolinones, quinazolinones, and benzodiazepines.
The strategic placement of the two functional groups allows for their involvement in tandem or cascade reactions, where an initial intermolecular coupling event at the boronic acid site is followed by an intramolecular cyclization involving the acetamido nitrogen. This approach provides an efficient pathway to fused heterocyclic systems. Key synthetic strategies leveraging this reagent include rhodium-catalyzed annulation with alkynes and tandem Suzuki-Miyaura coupling followed by intramolecular amidation.
I. Rhodium-Catalyzed [3+2] Annulation for Substituted Quinolinone Synthesis
A highly effective method for the construction of N-acetyl-isoquinolinone scaffolds is the rhodium-catalyzed annulation of this compound with internal alkynes. This reaction proceeds via a proposed mechanism involving oxidative addition, migratory insertion, and reductive elimination, effectively constructing two new carbon-carbon bonds and a new heterocyclic ring in a single operation. The reaction is notable for its high atom economy and ability to generate complex polycyclic systems from readily available starting materials.
Logical Workflow for Rhodium-Catalyzed Annulation
Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions of 2-Acetamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 2-acetamidophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This ortho-substituted boronic acid presents unique considerations due to potential steric hindrance and the coordinating ability of the acetamido group. This document offers detailed protocols, a summary of catalytic system performance based on available data for analogous substrates, and visual aids to facilitate successful carbon-carbon bond formation for applications in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents and functional materials. The reaction of this compound is of particular interest for the synthesis of N-acetyl-2-aminobiphenyl derivatives, which are important intermediates. The ortho-acetamido group can influence the reaction through steric effects and potential interactions with the palladium catalyst, necessitating careful optimization of reaction conditions. These notes provide recommended starting points and strategies for this valuable transformation.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The primary steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below. This process emphasizes the need for an inert atmosphere to prevent the degradation of the palladium catalyst.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Performance of Palladium Catalysts
While extensive comparative data for this compound is limited in the literature, the following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura reactions with structurally similar or challenging arylboronic acids. This information serves as a valuable guide for catalyst selection and reaction optimization.
Table 1: Performance of Common Palladium Catalysts with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Note: The data presented is for illustrative purposes and is drawn from studies on various arylboronic acids.
Table 2: Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides [1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Biphenyl | 95 |
| 2 | Bromobenzene | Biphenyl | 92 |
| 3 | 4-Iodoanisole | 4-Methoxybiphenyl | 98 |
| 4 | 4-Bromoanisole | 4-Methoxybiphenyl | 94 |
| 5 | 4-Iodotoluene | 4-Methylbiphenyl | 97 |
| 6 | 4-Bromotoluene | 4-Methylbiphenyl | 93 |
| 7 | 1-Iodo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 8 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |
Reaction Conditions: Phenylboronic acid (0.65 mmol), aryl halide (0.5 mmol), PdCu@Ti₃C₂ (10 mg), K₂CO₃ (1 mmol) in water (5 mL) for 1 h in air.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure with Pd(OAc)₂ and SPhos [2]
This protocol is a robust starting point for a variety of aryl halide coupling partners.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure with Pd(PPh₃)₄
This protocol uses a classic, widely available palladium catalyst.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
-
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for completion as described in Protocol 1.
-
Perform the workup and purification as outlined in Protocol 1.
-
Protocol 3: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 mmol, 10 mol%)
-
2 M aqueous potassium carbonate (K₂CO₃) solution (10 equiv)
-
N,N-Dimethylacetamide (DMA)
-
-
Procedure:
-
In a microwave reaction vessel, combine the aryl halide, this compound, Pd(dppf)Cl₂, and the aqueous potassium carbonate solution in N,N-dimethylacetamide, ensuring all solids are dissolved.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture.
-
Purify the filtrate by column chromatography.
-
Troubleshooting and Optimization
-
Low Yield: If the reaction results in a low yield, consider screening different ligands, bases, and solvents. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos are often beneficial. Stronger bases such as cesium carbonate or potassium phosphate may also improve yields.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. This can be minimized by using a less aqueous solvent system, lower temperatures, or shorter reaction times.
-
Catalyst Decomposition: The palladium catalyst can be sensitive to oxygen. Ensure that the reaction is set up under a properly maintained inert atmosphere and that all solvents are thoroughly degassed.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. Using a slight excess of the boronic acid can sometimes mitigate this.
By carefully selecting the palladium catalyst and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling of this compound can be a highly effective method for the synthesis of valuable biaryl compounds.
References
Application Notes and Protocols for 2-Acetamidophenylboronic Acid Couplings: Base and Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the base and solvent effects in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving 2-acetamidophenylboronic acid. The following protocols and data are designed to aid in the efficient synthesis of 2'-acetamido-biphenyl derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The reaction of this compound with various aryl and heteroaryl halides is a key transformation for accessing a wide range of complex molecules. The efficiency and selectivity of this coupling are highly dependent on the choice of base and solvent. The ortho-acetamido group can influence the reaction through steric hindrance and potential coordination with the palladium catalyst, making careful optimization of reaction conditions crucial for achieving high yields.
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The base plays a critical role in the transmetalation step by activating the boronic acid, while the solvent influences the solubility of the reagents and the stability of the catalytic species.
Data Presentation: Base and Solvent Effects
The selection of an appropriate base and solvent system is critical for the success of the Suzuki-Miyaura coupling. The following tables summarize the typical effects of various bases and solvents on the yield of the reaction, based on general Suzuki-Miyaura couplings of arylboronic acids with aryl halides. These trends provide a valuable starting point for the optimization of reactions with this compound.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent System | Typical Yield (%) | Remarks |
| 1 | K₂CO₃ | Dioxane/H₂O | 85-95 | A standard and effective base for a wide range of substrates.[1][2] |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90-98 | A stronger, more soluble base, often effective for challenging couplings.[1] |
| 3 | K₃PO₄ | Toluene | 80-95 | A strong base, particularly useful for sterically hindered substrates.[1] |
| 4 | NaOH | THF/H₂O | 70-90 | A strong, inexpensive base, but can promote side reactions.[3] |
| 5 | KF | Toluene | 60-85 | A milder base, useful when base-sensitive functional groups are present.[1] |
Yields are representative and can vary significantly based on the specific substrates, catalyst, and ligand used.
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
| Entry | Solvent | Base | Typical Yield (%) | Remarks | | :--- | :--- | :--- | :--- | | 1 | Dioxane/H₂O (4:1) | K₂CO₃ | 85-95 | A common and effective solvent mixture for a broad range of substrates. | | 2 | Toluene/H₂O (10:1) | K₃PO₄ | 80-95 | Good for higher temperatures and less polar substrates. | | 3 | DMF/H₂O (1:1) | K₂CO₃ | 75-90 | A polar aprotic solvent that can enhance the rate of some reactions.[4] | | 4 | THF/H₂O (4:1) | Cs₂CO₃ | 80-92 | A versatile solvent, but its lower boiling point limits the reaction temperature. | | 5 | Acetonitrile/H₂O | K₂CO₃ | 70-88 | A polar solvent that can be effective for certain substrates. |
Yields are representative and can vary significantly based on the specific substrates, catalyst, and ligand used.
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of the specific conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standard starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the aryl bromide should be between 0.1 M and 0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Challenging or Sterically Hindered Couplings
This protocol utilizes a more active catalyst system and a stronger base, which can be beneficial for less reactive aryl chlorides or sterically demanding substrates.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (3.0 equivalents)
-
Toluene (anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with this compound, the aryl halide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Add anhydrous and degassed toluene.
-
Seal the vial and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Logical Relationship of Base and Solvent Choice
Caption: Logical relationship between base, solvent, and reaction outcome.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Acetamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Acetamidophenylboronic acid, a key building block in pharmaceutical and materials science. The information is intended to guide researchers and process chemists in developing robust and scalable synthetic routes.
Introduction
This compound (CAS No. 169760-16-1) is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its utility stems from the presence of both a boronic acid moiety, which can participate in various cross-coupling reactions, and an acetamido group that can modulate the electronic properties of the molecule and engage in hydrogen bonding. This compound is a crucial intermediate in the synthesis of a range of biologically active molecules, including kinase inhibitors for cancer therapy and other drug candidates.[3] Given its importance, the development of a scalable and efficient synthesis is of significant interest to the pharmaceutical and chemical industries.
The most common and scalable approach to synthesize this compound is through the Miyaura borylation, a palladium-catalyzed cross-coupling reaction.[2][4] This method offers high functional group tolerance, making it ideal for substrates containing amide functionalities. The typical starting material is the readily available 2-bromoacetanilide.[5][6]
Synthetic Strategy: Miyaura Borylation
The general strategy involves the reaction of 2-bromoacetanilide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This initially forms the pinacol ester of this compound, which can be subsequently hydrolyzed to the desired product. An alternative, more atom-economical approach that is gaining traction for large-scale synthesis involves the use of tetrahydroxydiboron (B₂(OH)₄), which directly yields the boronic acid, thus simplifying the downstream processing.[7][8]
Key Reaction Parameters for Scale-Up
When scaling up the Miyaura borylation, several parameters are critical for ensuring a safe, efficient, and reproducible process:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. While PdCl₂(dppf) is commonly used at the lab scale, more active and stable catalysts, such as those employing bulky electron-rich phosphine ligands (e.g., XPhos, SPhos), are often preferred for large-scale production to minimize catalyst loading and improve reaction kinetics.[9]
-
Base: Potassium acetate (KOAc) is a mild and effective base for this transformation.[2] The choice and amount of base can influence the reaction rate and the formation of byproducts.
-
Solvent: Aprotic polar solvents like dioxane, 2-methyltetrahydrofuran (2-MeTHF), or dimethylformamide (DMF) are typically used. Solvent selection for scale-up should also consider factors such as safety, environmental impact, and ease of removal.
-
Temperature: The reaction is typically conducted at elevated temperatures (80-110 °C). Precise temperature control is essential to ensure consistent reaction progress and minimize impurity formation.
-
Work-up and Purification: Purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form anhydrides.[3] Common purification methods at scale include recrystallization, precipitation, or formation of a crystalline adduct (e.g., with diethanolamine) followed by liberation of the free acid.[10] A patented method involves forming a salt with a base, extracting impurities, and then re-acidifying to obtain the pure boronic acid.[11]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via Miyaura borylation at different scales. The data is compiled from literature examples of similar borylation reactions and represents a general trend.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Starting Material | 2-Bromoacetanilide | 2-Bromoacetanilide | 2-Bromoacetanilide |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Tetrahydroxydiboron (B₂(OH)₄) | Tetrahydroxydiboron (B₂(OH)₄) |
| Catalyst | PdCl₂(dppf) | Pd(OAc)₂ / XPhos | Pd(OAc)₂ / XPhos or other advanced catalyst |
| Catalyst Loading | 2-5 mol% | 0.5-1.5 mol% | <0.5 mol% |
| Base | Potassium Acetate (KOAc) | Potassium Acetate (KOAc) | Potassium Acetate (KOAc) |
| Solvent | Dioxane or DMF | 2-MeTHF or CPME | 2-MeTHF or CPME |
| Temperature | 80-100 °C | 90-110 °C | 90-110 °C |
| Reaction Time | 4-12 hours | 8-16 hours | 12-24 hours |
| Typical Yield | 80-95% | 75-90% | 80-90% |
| Purification Method | Column Chromatography / Recrystallization | Recrystallization / Adduct Formation | Recrystallization / Salt Formation & Re-precipitation |
Experimental Protocols
Laboratory-Scale Synthesis of this compound Pinacol Ester
This protocol describes the synthesis of the pinacol ester intermediate, which can then be hydrolyzed to the final product.
Materials:
-
2-Bromoacetanilide (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
Potassium Acetate (3.0 eq), dried
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromoacetanilide, bis(pinacolato)diboron, and potassium acetate.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous dioxane to the flask via cannula.
-
Add PdCl₂(dppf) to the reaction mixture under a positive flow of nitrogen.
-
Heat the mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound pinacol ester as a solid.
Pilot-Scale Synthesis of this compound using Tetrahydroxydiboron
This protocol outlines a more direct and scalable synthesis that avoids the isolation of the pinacol ester.
Materials:
-
2-Bromoacetanilide (1.0 eq)
-
Tetrahydroxydiboron (1.2 eq)
-
Potassium Acetate (3.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Toluene
-
Aqueous Hydrochloric Acid (1 M)
-
Brine
Procedure:
-
Charge a suitably sized reactor with 2-bromoacetanilide, potassium acetate, and tetrahydroxydiboron.
-
In a separate vessel, prepare the catalyst by dissolving Pd(OAc)₂ and XPhos in a portion of the 2-MeTHF under an inert atmosphere.
-
Inert the main reactor by purging with nitrogen.
-
Add 2-MeTHF to the reactor and begin agitation.
-
Add the catalyst solution to the reactor.
-
Heat the reaction mixture to 95-105 °C and maintain for 12-18 hours, monitoring for completion by HPLC.
-
Once the reaction is complete, cool the mixture to 50-60 °C and add toluene and water.
-
Separate the aqueous layer.
-
Wash the organic layer with warm water and then with brine.
-
Cool the organic layer and adjust the pH to 1-2 with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water and then with a suitable non-polar solvent (e.g., heptane).
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2'-Bromoacetanilide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Acetamidophenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Acetamidophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in a Suzuki coupling reaction with this compound?
A1: Low yields with this compound can stem from several factors. The primary culprits are often related to the inherent properties of this ortho-substituted boronic acid and the general sensitivity of Suzuki couplings. Key areas to investigate include:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation due to oxygen contamination or impurities in the starting materials is a frequent issue. Ensure your palladium source and ligands are active and consider using a fresh batch.[1]
-
Protodeboronation: this compound can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (like water or acidic impurities), rendering the boronic acid inactive for cross-coupling.[1][2] This is a known issue with boronic acids that can readily undergo this process under basic conditions.[3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not efficiently activate the boronic acid for transmetalation, or it may promote side reactions.[4] Similarly, the solvent system must be suitable for all components of the reaction.
-
Steric Hindrance: The acetamido group at the ortho-position introduces steric bulk, which can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[5]
-
Chelation: The acetamido group, with its nitrogen and oxygen atoms, has the potential to chelate to the palladium center. This can sometimes inhibit the catalytic cycle by forming a stable, less reactive complex.
Q2: I am observing the formation of a significant amount of homocoupled product from this compound. How can I minimize this side reaction?
A2: Homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[6] Here are several strategies to suppress this undesired pathway:
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[6] It is crucial to thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) can favor the desired cross-coupling over homocoupling.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling. If this is a persistent issue, screening different catalyst systems may be necessary.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling relative to the cross-coupling reaction.
Q3: My this compound seems to be degrading during the reaction. What are the likely causes and how can I prevent this?
A3: Degradation of this compound during the reaction is most likely due to protodeboronation.[1][2] This is a common issue with boronic acids, particularly those that are more sensitive to hydrolysis. To mitigate this:
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Anhydrous Conditions: While some Suzuki couplings tolerate water, minimizing water content by using anhydrous solvents can reduce the rate of protodeboronation.
-
Choice of Base: A milder base might be less likely to promote protodeboronation. The selection of the base is critical and often requires screening.[4]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from degradation. These esters can then release the active boronic acid in situ under the reaction conditions.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature to be as short and low as possible while still achieving a good conversion rate can minimize the time the boronic acid is exposed to potentially degrading conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure all reagents are pure.[1] |
| Protodeboronation of this compound | Use anhydrous solvents, a milder base, or consider using a more stable boronate ester derivative.[1][2] | |
| Steric hindrance from the ortho-acetamido group | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which can accelerate the reaction.[5] More forcing conditions (higher temperature, longer reaction time) may also be necessary. | |
| Inappropriate base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical for activating the boronic acid.[4] | |
| Poor solvent choice | Ensure the solvent system (e.g., dioxane/water, toluene/water, DMF) solubilizes all reactants and the base. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (argon or nitrogen).[6] |
| Suboptimal stoichiometry | Use a slight excess of the boronic acid (1.1-1.5 equivalents). | |
| Inefficient catalyst system | Screen different palladium catalysts and ligands. | |
| Formation of Unknown Byproducts | Side reactions of starting materials or product | Analyze byproducts by LC-MS or NMR to identify their structure. This can provide clues about the undesired reaction pathway. |
| Impurities in starting materials | Ensure the purity of this compound, the aryl halide, and other reagents. | |
| Reaction Stalls Before Completion | Catalyst deactivation | The catalyst may be poisoned by impurities or degrade over time. Try adding a second portion of the catalyst. |
| Chelation of the catalyst by the acetamido group | Experiment with different ligands that may be less susceptible to forming stable chelates with the palladium center. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different catalysts, ligands, and bases on the yield of Suzuki-Miyaura couplings. While extensive data specifically for this compound is not available in a single source, the trends observed for similar ortho-substituted or challenging boronic acids provide valuable guidance.
Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate | General Observation |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane | 100 | 18 | High | Adapted from Buchwald et al. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | Adapted from Buchwald et al. |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 92 | Adapted from Buchwald et al. |
This table illustrates the superior performance of bulky, electron-rich phosphine ligands (SPhos, XPhos) for coupling of challenging substrates.
Table 2: Effect of Base on Suzuki Coupling Yield
| Base (equiv) | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Na₂CO₃ (2) | Pd(OAc)₂/PPh₃ | Toluene/H₂O | 100 | 12 | Moderate | [4] |
| K₂CO₃ (2) | Pd(OAc)₂/SPhos | Dioxane/H₂O | 100 | 12 | High | [4] |
| K₃PO₄ (3) | Pd₂(dba)₃/XPhos | Dioxane | 100 | 18 | 92 | Adapted from Buchwald et al. |
| Cs₂CO₃ (3) | Pd(OAc)₂/SPhos | Dioxane | 100 | 12 | High | [4] |
This table highlights the effectiveness of different bases in promoting the Suzuki coupling reaction. The optimal base is often substrate and catalyst dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general starting point for the synthesis of N-(biphenyl-2-yl)acetamide derivatives. Optimization of the specific aryl halide, catalyst, ligand, base, and solvent system may be necessary for each specific substrate.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(biphenyl-2-yl)acetamide derivative.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki couplings.
Caption: Potential side reactions in the Suzuki coupling process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
Technical Support Center: Optimization of 2-Acetamidophenylboronic Acid Reaction Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Acetamidophenylboronic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Miyaura borylation of 2-bromoacetanilide. This reaction typically involves the cross-coupling of 2-bromoacetanilide with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. An alternative, though less common, route is the lithiation of acetanilide followed by quenching with a borate ester.
Q2: How does the choice of catalyst and ligand affect the reaction yield in a Miyaura borylation?
A2: The selection of the palladium catalyst and ligand system is critical for achieving high yields. Catalysts like Pd(OAc)₂ (Palladium(II) acetate) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are commonly used. The ligand choice influences the stability and activity of the catalyst. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can improve reaction efficiency, especially for less reactive aryl bromides.
Q3: What is the role of the base in the Miyaura borylation reaction?
A3: The base is crucial for the transmetalation step in the catalytic cycle. It activates the diboron reagent, facilitating the transfer of the boryl group to the palladium center. Common bases include potassium acetate (KOAc), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
Q4: Can the acetamido group interfere with the reaction?
A4: Yes, the acetamido group can present challenges. Under strongly acidic or basic conditions, particularly at elevated temperatures, the amide bond can be susceptible to hydrolysis, leading to the formation of 2-aminophenylboronic acid or aniline as byproducts. Additionally, the amide functionality has the potential to coordinate with the palladium catalyst, which could affect its catalytic activity. Careful selection of reaction conditions is necessary to minimize these side reactions.
Q5: What are the recommended purification techniques for this compound?
A5: Purification can often be achieved through recrystallization. If chromatographic purification is necessary, care must be taken as boronic acids can be sensitive to silica gel. Using a less acidic stationary phase like neutral alumina or treating silica gel with a small amount of a neutral or basic solvent can be beneficial. Another common strategy is to first isolate the more stable pinacol ester derivative, which is generally more amenable to silica gel chromatography, and then hydrolyze it to the desired boronic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of 2-bromoacetanilide | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction vessel by purging with an inert gas (e.g., argon or nitrogen) or using freeze-pump-thaw cycles. 3. Screen different bases (e.g., KOAc, K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF). Aprotic polar solvents often give good results. |
| Low yield of desired product with significant side products | 1. Protodeborylation: The C-B bond is cleaved, replacing the boronic acid group with a hydrogen. 2. Homocoupling: Coupling of two molecules of the boronic acid or 2-bromoacetanilide. 3. Hydrolysis of the acetamido group. | 1. Use milder reaction conditions (lower temperature, weaker base). Ensure the reaction is not run for an excessively long time. Using the pinacol ester of the boronic acid can also reduce protodeboronation. 2. Ensure the reaction is performed under strictly anaerobic conditions. The presence of oxygen can promote homocoupling. Using a Pd(0) source directly can sometimes mitigate this issue. 3. Avoid harsh basic or acidic conditions. Use a milder base like KOAc and maintain a neutral pH during workup. |
| Formation of 2-aminophenylboronic acid or aniline | Hydrolysis of the acetamido group. | Use a weaker base (e.g., KOAc instead of stronger bases like hydroxides). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Minimize exposure to acidic or strongly basic conditions during the workup. |
| Difficulty in purifying the final product | 1. Co-elution of impurities during chromatography. 2. Decomposition on silica gel. | 1. Consider converting the crude boronic acid to its pinacol ester for easier purification by chromatography. The ester can then be hydrolyzed. 2. Use neutral alumina for column chromatography or pre-treat silica gel with a solvent system containing a small amount of a neutral or basic modifier. Recrystallization is often a preferred method for purifying boronic acids. |
Data Presentation
Table 1: Representative Conditions for Miyaura Borylation of Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromoacetanilide | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (1.5) | Dioxane | 100 | 12 | ~85 (Pinacol ester) |
| 2 | 2-bromoaniline | PdCl₂(dppf) (3) | - | KOAc (3) | DMSO | 80 | 18 | 90 (Pinacol ester) |
| 3 | 4-bromoacetophenone | Pd(dba)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 110 | 16 | 92 (Pinacol ester) |
| 4 | 2-bromotoluene | Pd(OAc)₂ (2) | P(Cy)₃ (4) | K₃PO₄ (1.5) | 1,4-Dioxane | 80 | 12 | 88 (Pinacol ester) |
Note: The yields presented are for the corresponding boronic acid pinacol esters, which are common intermediates. The final boronic acid is typically obtained after a subsequent hydrolysis step.
Experimental Protocols
Key Experiment: Synthesis of this compound Pinacol Ester via Miyaura Borylation
This protocol is a representative procedure based on established methods for the Miyaura borylation of aryl bromides.
Materials:
-
2-bromoacetanilide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromoacetanilide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium phosphate (1.5 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound pinacol ester.
Hydrolysis to this compound:
-
Dissolve the purified pinacol ester in a suitable solvent system such as THF/water.
-
Add an acid, such as HCl, and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Miyaura borylation reaction.
Technical Support Center: Purification of 2-Acetamidophenylboronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Acetamidophenylboronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of reaction products involving this compound, particularly after Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low or No Yield of the Desired Product After Purification
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Before purification, confirm reaction completion using TLC, LC-MS, or GC-MS. If the reaction is incomplete, consider optimizing reaction conditions (e.g., catalyst, base, solvent, temperature). |
| Product Loss During Aqueous Work-up | Ensure the organic solvent used for extraction is appropriate for your product's polarity. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery. A brine wash can help break up emulsions and reduce the amount of water in the organic layer.[1][2] |
| Product Degradation on Silica Gel | Boronic acids and their derivatives can sometimes degrade or irreversibly adsorb to silica gel.[3] Consider using a less acidic stationary phase like alumina or a modified silica gel (e.g., boric acid-impregnated silica).[4] Alternatively, a non-chromatographic method like recrystallization or derivatization may be more suitable. |
| Protodeboronation | The C-B bond can be cleaved, especially under harsh basic conditions, leading to a deboronated byproduct.[5] If this is a significant issue, consider using a milder base (e.g., K₂CO₃ or KF) or running the reaction under anhydrous conditions. |
Problem 2: Presence of Persistent Impurities in the Final Product
| Impurity Type | Identification | Removal Strategy |
| Unreacted this compound | Typically more polar than the coupled product. Can be visualized on TLC. | Perform a basic aqueous wash (e.g., with 1M NaOH) during work-up to convert the boronic acid to its water-soluble boronate salt, which will partition into the aqueous layer.[6][7] |
| Homocoupling Product of this compound | A dimer of the starting boronic acid. May have similar polarity to the desired product. | Meticulous column chromatography with a shallow eluent gradient may be necessary. Recrystallization can also be effective if the solubilities of the product and the homocoupling byproduct are sufficiently different.[6] |
| Residual Palladium Catalyst | Can give the product a dark color. | For many applications, especially in drug development, palladium levels must be minimized.[6] Heterogeneous catalysts can be removed by filtration through Celite. For homogeneous catalysts, consider using metal scavengers or performing an activated carbon treatment.[6] |
| Boronic Anhydrides (Boroxines) | Often present in boronic acid starting materials and can complicate purification. | Can sometimes be removed by careful chromatography or by converting the boronic acid to a more stable derivative before the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify the product of a Suzuki coupling reaction using this compound?
A general purification workflow starts with an aqueous work-up to remove inorganic salts and water-soluble impurities. This is typically followed by either column chromatography or recrystallization, depending on whether the product is an oil or a solid.[2]
Q2: Can I use standard silica gel for column chromatography of my product?
While possible, boronic acid derivatives can sometimes adhere strongly to or decompose on standard silica gel.[3] If you observe significant streaking or low recovery, consider using deactivated silica gel, alumina, or boric acid-treated silica gel.[4]
Q3: What are some good starting solvent systems for column chromatography?
For arylboronic acid derivatives, a good starting point for elution is a non-polar solvent system with a gradual increase in polarity. Common systems include hexane/ethyl acetate and dichloromethane/methanol.[7][8] The optimal eluent will depend on the specific polarity of your product.
Q4: How can I find a suitable solvent for recrystallization?
A good recrystallization solvent will dissolve your compound when hot but not when cold. You may need to screen several solvents or solvent mixtures. For compounds with amide functionalities, polar solvents or mixtures like ethanol/water or ethyl acetate/hexanes could be effective.[1][8]
Q5: I see a significant amount of a byproduct that appears to be the result of the homocoupling of this compound. How can I avoid this?
Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst.[6] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) catalyst directly can also minimize homocoupling.[6]
Q6: How can I remove unreacted this compound from my reaction mixture?
An effective method is to perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The acidic boronic acid will be converted to its water-soluble salt and move to the aqueous phase.[7][9]
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific reaction product.
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then brine. To remove unreacted boronic acid, a wash with a mild base (e.g., 1M Na₂CO₃) can be included before the water wash.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[10]
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase Selection: Start with standard silica gel. If issues arise, consider deactivated silica or alumina.
-
Eluent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[2]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will fully dissolve the product when hot and allow it to crystallize upon cooling. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or toluene.[1][8]
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Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, you can add a small amount of activated carbon and hot filter the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow for troubleshooting the purification of reaction products.
Caption: A general scheme for the purification of Suzuki-Miyaura coupling products.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Byproducts in 2-Acetamidophenylboronic Acid Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki coupling of 2-Acetamidophenylboronic acid. Our focus is on identifying and mitigating the formation of unwanted byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?
A1: The primary byproducts in the Suzuki coupling of this compound are typically:
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Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.[1][2][3]
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Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding acetanilide. This is a common side reaction for many boronic acids and can be influenced by reaction conditions such as pH and temperature.[4][5]
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Starting Material: Unreacted this compound and the coupling partner (aryl halide/triflate).
Q2: I am observing a significant amount of the homocoupling byproduct. What are the likely causes and how can I minimize it?
A2: The formation of the homocoupling product is often linked to the presence of oxygen, which can alter the catalytic cycle.[1][6] To minimize this byproduct:
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Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.
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Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere.[3][6]
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Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligands.
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Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.
Q3: My main byproduct is acetanilide, resulting from protodeboronation. What steps can I take to prevent this?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[4] Several factors can promote this side reaction:
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Choice of Base: The type and strength of the base can influence the rate of protodeboronation.[7] Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).
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Reaction Time: Prolonged reaction times can lead to increased protodeboronation. Monitor the reaction progress and quench it once the starting material is consumed.
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Water Content: While many Suzuki couplings are performed in aqueous mixtures, excess water can be a proton source for protodeboronation.[8] Consider using anhydrous solvents or minimizing the amount of water.
-
Temperature Control: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature is advisable.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to byproducts in the Suzuki coupling of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of homocoupling byproduct | Presence of oxygen in the reaction mixture. | 1. Ensure all solvents are rigorously degassed. 2. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and duration. 3. Consider using a pre-catalyst that is less sensitive to air. |
| Significant protodeboronation | Inappropriate base, excess water, or high temperature. | 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Minimize the amount of water in the solvent system or use anhydrous conditions if feasible. 3. Optimize the reaction temperature by running a temperature screen. |
| Low conversion of starting materials | Inactive catalyst, poor solubility, or incorrect stoichiometry. | 1. Use a fresh batch of palladium catalyst and ligand. 2. Screen different solvent systems to improve the solubility of all reactants. 3. Ensure the accurate measurement and stoichiometry of all reagents. |
| Complex mixture of unidentified byproducts | Decomposition of starting materials or product under reaction conditions. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Analyze the stability of the starting materials and product under the reaction conditions independently. |
Experimental Protocols
Protocol 1: Minimizing Homocoupling Byproduct
This protocol outlines a general procedure for setting up a Suzuki coupling reaction under oxygen-free conditions.
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Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
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Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water) via a cannula or syringe.
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.).
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Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Base to Reduce Protodeboronation
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Parallel Setup: Prepare multiple small-scale reaction vials, each containing the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the palladium catalyst system.
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Base Addition: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, CsF, Et₃N), ensuring the same molar equivalence (e.g., 2.0 equiv.).
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Reaction Execution: Add degassed solvent to each vial, seal, and place them in a parallel synthesis block at the desired temperature.
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Analysis: After a set time, quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the ratio of desired product to the protodeboronated byproduct.
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Optimization: Based on the results, the reaction can be scaled up using the base that provided the best product-to-byproduct ratio.
Visualizing Reaction Pathways
The following diagram illustrates the desired Suzuki coupling pathway and the competing side reactions leading to homocoupling and protodeboronation byproducts.
Caption: Reaction scheme of this compound Suzuki coupling and major byproduct pathways.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
deboronation of 2-Acetamidophenylboronic acid as a side reaction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-acetamidophenylboronic acid, particularly in the context of cross-coupling reactions where deboronation can be a significant side reaction.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem with this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom.[1] In the case of this compound, this results in the formation of acetanilide as a byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.
Q2: What causes the deboronation of this compound?
A2: The deboronation of arylboronic acids is typically catalyzed by either acid or base, with the base-catalyzed pathway being particularly relevant for Suzuki-Miyaura cross-coupling reactions which are often conducted under basic conditions.[1] The reaction is facilitated by the presence of a proton source, which is often water in the reaction mixture. The mechanism generally involves the formation of a more reactive boronate anion, which is then protonated, leading to the cleavage of the carbon-boron bond.
Q3: How does the ortho-acetamido group affect the stability and reactivity of this compound?
A3: The ortho-acetamido group can have a dual role. It has been reported that o-acetamidophenylboronate esters are stabilized towards hydrolysis due to an intramolecular interaction between the amide oxygen and the boron atom. This interaction can also influence the acidity and reactivity of the boronic acid. However, like other ortho-substituted phenylboronic acids, steric hindrance can play a role in its coupling reactions.
Q4: What are the signs that deboronation is a significant side reaction in my experiment?
A4: The primary indication of deboronation is a lower than expected yield of your desired coupled product, accompanied by the formation of acetanilide. You can detect acetanilide as a byproduct in your crude reaction mixture using techniques like TLC, LC-MS, GC-MS, or NMR spectroscopy.
Troubleshooting Guide
Issue: Low yield of the desired product and significant formation of acetanilide.
This is a clear indication that the rate of deboronation is competitive with or even faster than your desired cross-coupling reaction. The following troubleshooting steps can help to mitigate this issue.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting low-yielding cross-coupling reactions due to deboronation.
Data Presentation
The following table summarizes the qualitative effects of various reaction parameters on the rate of deboronation of arylboronic acids, which can be applied to this compound.
| Parameter | Change | Effect on Deboronation Rate | Rationale |
| Base | Stronger Base (e.g., NaOH, KOH) | Increase | Promotes the formation of the more reactive boronate anion. |
| Weaker Base (e.g., K₂CO₃, K₃PO₄, CsF) | Decrease | Reduces the concentration of the boronate anion. | |
| Solvent | Protic/Aqueous | Increase | Water acts as the proton source for the C-B bond cleavage. |
| Anhydrous/Aprotic | Decrease | Limits the availability of protons, thus suppressing protodeboronation. | |
| Temperature | Increase | Increase | Accelerates the rate of both the desired reaction and deboronation. |
| Decrease | Decrease | May slow deboronation more significantly than the desired coupling. | |
| Catalyst | Low Activity/Slow Reaction | Increase (relative to coupling) | A slow desired reaction provides more time for the deboronation side reaction to occur. |
| High Activity/Fast Reaction | Decrease (relative to coupling) | A fast cross-coupling outcompetes the deboronation. | |
| Boronic Acid Form | Free Boronic Acid | Higher effective concentration | More susceptible to degradation. |
| Boronic Ester (e.g., pinacol, MIDA) | "Slow-release" of boronic acid | Keeps the concentration of the active boronic acid low, minimizing side reactions. |
Experimental Protocols
Protocol 1: Minimizing Deboronation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with this compound, incorporating strategies to minimize deboronation.
Materials:
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Aryl halide (1.0 equiv)
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This compound pinacol ester (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Mild base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)
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Anhydrous solvent (e.g., dioxane, THF, or toluene)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, and the finely powdered mild base.
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Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
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Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.
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Solvent Addition: Add the anhydrous, degassed solvent via syringe.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography.
Protocol 2: Quantitative Analysis of Deboronated Byproduct (Acetanilide)
This protocol describes a general method for quantifying the amount of acetanilide in a crude reaction mixture using ¹H NMR with an internal standard.
Materials:
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Crude reaction mixture
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Internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate)
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Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
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NMR tube
Procedure:
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Sample Preparation: Accurately weigh a known amount of the crude reaction mixture and a known amount of the internal standard into a vial.
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Dissolution: Dissolve the mixture in a known volume of the deuterated solvent.
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NMR Analysis: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 10 s) to ensure accurate integration.
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Quantification:
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Identify a well-resolved peak for acetanilide (e.g., the acetyl methyl protons) and a well-resolved peak for the internal standard.
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Integrate both peaks.
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Calculate the molar ratio of acetanilide to the internal standard using the following formula: (Integral of Acetanilide / Number of Protons) / (Integral of Standard / Number of Protons)
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From the known mass of the internal standard, calculate the mass of acetanilide in the crude mixture.
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Signaling Pathways and Mechanisms
Proposed Mechanism for Base-Catalyzed Protodeboronation
Caption: The general mechanism for the base-catalyzed protodeboronation of this compound.
This guide is intended to provide a starting point for troubleshooting and understanding the deboronation of this compound. Experimental conditions should always be optimized for specific substrates and reaction systems.
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-Acetamidophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 2-acetamidophenylboronic acid. Our focus is on preventing the common side reaction of homocoupling to ensure high yields of the desired biaryl product.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound, and why is it a significant issue?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 2,2'-diacetamidobiphenyl. This byproduct consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates purification due to its structural similarity to the target molecule.
Q2: What are the primary causes of homocoupling of this compound?
A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the dimerization of the boronic acid. Using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), without ensuring its efficient reduction to Pd(0) can also lead to increased homocoupling.
Q3: Does the ortho-acetamido group on the phenylboronic acid present any unique challenges?
A3: Yes, the ortho-acetamido group can introduce steric hindrance, which may slow down the desired cross-coupling reaction, potentially making the competing homocoupling pathway more favorable. Additionally, the amide functionality could potentially coordinate with the palladium catalyst, influencing its reactivity. For sterically hindered substrates, the choice of a suitable bulky and electron-rich ligand is crucial for achieving good yields of the cross-coupled product.
Q4: How can I effectively remove dissolved oxygen from my reaction?
A4: Rigorous degassing of all solvents and the reaction mixture is critical. Two common and effective methods are:
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Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 15-30 minutes) can displace dissolved oxygen. A subsurface sparge is particularly effective.
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Freeze-Pump-Thaw: For more sensitive reactions, this technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.
Q5: What is the best choice of palladium source and ligand to minimize homocoupling with this substrate?
A5: To minimize homocoupling, it is often advantageous to use a Pd(0) source like Pd(PPh₃)₄ or to employ a pre-catalyst system that rapidly generates the active Pd(0) species. For challenging substrates like this compound, catalyst systems using bulky, electron-rich phosphine ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos (dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine) in combination with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle are highly recommended. These ligands are known to promote the desired reductive elimination step, outcompeting the homocoupling pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of 2,2'-diacetamidobiphenyl byproduct detected. | Presence of oxygen in the reaction. | Rigorously degas all solvents and the reaction vessel using inert gas sparging or freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. |
| Use of a Pd(II) precatalyst without efficient reduction. | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄. Alternatively, when using a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent or ensure the reaction conditions facilitate rapid reduction to Pd(0). Pre-heating the mixture of the palladium source, ligand, and base before adding the boronic acid can sometimes aid in the formation of the active Pd(0) species. | |
| Suboptimal ligand choice. | Employ bulky, electron-rich monophosphine ligands from the Buchwald family, such as SPhos or XPhos. These ligands can accelerate the reductive elimination step of the desired cross-coupling, thereby minimizing the homocoupling side reaction. | |
| Low or no yield of the desired cross-coupled product. | Inefficient catalyst system for a sterically hindered substrate. | Increase the steric bulk and electron-donating ability of the phosphine ligand. A combination of Pd(OAc)₂ with XPhos is effective for coupling N-acetylated amino-heterocycles. |
| Inappropriate base or solvent system. | Screen different bases such as K₃PO₄ or Cs₂CO₃. The solvent system can also be critical; mixtures of an organic solvent (e.g., dioxane, toluene, or THF) with water are commonly used to facilitate the dissolution of the base. | |
| Protodeboronation (loss of the boronic acid group). | Ensure anhydrous conditions if water is not necessary for the base. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for any degradation. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from methodologies successful for sterically demanding and functionalized substrates and is designed to minimize homocoupling.
Materials:
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This compound (1.2 equiv)
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Aryl bromide (1.0 equiv)
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Palladium acetate (Pd(OAc)₂) (2 mol%)
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XPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.0 equiv)
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1,4-Dioxane (anhydrous, degassed)
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Water (degassed)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, potassium phosphate, palladium acetate, and XPhos.
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
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Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
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Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Caption: Troubleshooting workflow for homocoupling issues.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Technical Support Center: Catalyst Deactivation in 2-Acetamidophenylboronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving 2-Acetamidophenylboronic acid.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has completely stalled. What are the likely causes?
Answer:
Low yields or reaction failure with this compound can stem from several factors, with catalyst deactivation being a primary suspect. The proximity of the ortho-acetamido group to the boronic acid moiety can lead to catalyst inhibition or deactivation through chelation.
Possible Causes and Solutions:
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Catalyst Deactivation by Chelation: The nitrogen and oxygen atoms of the acetamido group can coordinate to the palladium catalyst, forming a stable, inactive complex. This chelation can hinder the catalytic cycle.
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Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote faster catalytic turnover, potentially outcompeting the chelation-deactivation pathway.[1]
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Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material.
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Solution: Use anhydrous solvents and ensure your base is not excessively hydrolytic. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.
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Inefficient Catalyst System: The chosen palladium source and ligand may not be optimal for this specific substrate.
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Solution: Screen a panel of palladium precatalysts and ligands. Precatalysts like those from the Buchwald or Fu groups are often effective for challenging substrates.[2]
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Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.
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Solution: Ensure thorough degassing of all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
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Question 2: I am observing a significant amount of homocoupled byproduct (biphenyl of this compound). How can I minimize this?
Answer:
The formation of homocoupled byproducts is often indicative of the presence of oxygen or issues with the catalyst's oxidation state.
Possible Causes and Solutions:
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Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
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Solution: Rigorously degas your reaction mixture. Methods include sparging with an inert gas for an extended period or using several freeze-pump-thaw cycles.
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Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its inefficient reduction to the active Pd(0) species can sometimes favor homocoupling pathways.
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Solution: Consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(0) precatalyst.
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Question 3: My reaction appears to start but then stops before all the starting material is consumed. What could be happening?
Answer:
A stalled reaction is a classic sign of progressive catalyst deactivation.
Possible Causes and Solutions:
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Progressive Catalyst Poisoning: The this compound or a reaction intermediate may be slowly deactivating the catalyst over the course of the reaction.
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Solution 1: Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%) to compensate for the deactivated portion.
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Solution 2: Slow Addition of Boronic Acid: Adding the this compound slowly over a period of time can help maintain a low concentration, potentially reducing the rate of catalyst deactivation.
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Frequently Asked Questions (FAQs)
Q1: What are the first things to check when a Suzuki coupling with this compound fails?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
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Catalyst Activity: Ensure your palladium source and ligand are from a reliable source and have been stored correctly. Consider using a fresh batch.
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Inert Atmosphere: Verify that your reaction setup is truly free of oxygen.
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Reagent Purity: Check the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
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Base and Solvent Quality: Use high-purity, dry solvents and the appropriate base for your system.
Q2: Can the acetamido group itself cause problems other than catalyst deactivation?
A2: Yes, while catalyst deactivation is a primary concern, the acetamido group can also influence the electronic properties of the phenylboronic acid, potentially affecting the transmetalation step of the catalytic cycle. However, chelation leading to catalyst inhibition is the more commonly cited issue for ortho-substituted functional groups with heteroatoms.
Q3: Is it better to use this compound or its pinacol ester?
A3: For challenging substrates prone to protodeboronation, using the corresponding pinacol ester is often advantageous. Boronate esters are generally more stable and can lead to more reproducible results.
Q4: What is a good starting point for reaction conditions?
A4: A robust starting point for a Suzuki-Miyaura coupling with this compound would be to use a modern catalyst system, such as a Buchwald-type precatalyst with a bulky phosphine ligand, a non-aqueous solvent system like dioxane or toluene with a suitable base like K₃PO₄ or Cs₂CO₃, and to ensure the reaction is conducted under a strictly inert atmosphere.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Possible Cause | Recommended Solution(s) |
| Low Yield / Stalled Reaction | Catalyst deactivation by chelation | Use bulky, electron-rich ligands (e.g., SPhos, XPhos). |
| Protodeboronation | Use anhydrous solvents; consider using the pinacol ester. | |
| Inefficient catalyst system | Screen different palladium precatalysts and ligands. | |
| Significant Homocoupling | Oxygen in the reaction mixture | Thoroughly degas solvents and reagents. |
| Inefficient Pd(II) reduction | Use a Pd(0) source or a well-defined precatalyst. | |
| Reaction Starts then Stops | Progressive catalyst poisoning | Increase catalyst loading; add boronic acid slowly. |
Table 2: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80-110 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80-110 |
| Buchwald Precatalyst (e.g., XPhos Pd G3) | (Internal) | K₂CO₃ | THF/H₂O | 60-100 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
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Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 1-3 mol% Pd) and a suitable ligand (e.g., SPhos, 2-6 mol%) in a small amount of the reaction solvent under an inert atmosphere.
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Inert Atmosphere & Assembly: Seal the main reaction vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the pre-mixed catalyst solution to the main vessel via syringe, followed by the degassed solvent.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: High-Throughput Screening of Reaction Conditions
This protocol is designed to systematically test different catalysts, ligands, bases, and solvents to optimize the reaction yield.
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Setup: Arrange an array of reaction vials in a parallel synthesizer or heating block.
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Stock Solution Preparation: Prepare stock solutions of the aryl halide and this compound (or its pinacol ester) in a suitable solvent. Prepare separate stock solutions for the palladium precatalyst and each ligand to be screened.
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Reaction Assembly (per vial):
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To each vial containing a stir bar, add the chosen base.
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Under an inert atmosphere, add the stock solution containing the aryl halide and boronic acid.
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Add the chosen solvent system.
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Add the palladium precatalyst solution.
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Add the ligand solution.
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Seal the vials tightly.
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Execution: Place the vials in the heating block and stir vigorously at the desired temperature for a set time (e.g., 12-24 hours).
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Analysis: After cooling, take a small aliquot from each reaction mixture. Analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
Visualizations
Caption: Potential deactivation of a palladium catalyst via chelation.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
Technical Support Center: Managing Steric Hindrance in 2-Acetamidophenylboronic Acid Couplings
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2-acetamidophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura couplings involving this compound so challenging?
A1: The primary challenge stems from steric hindrance. The acetamido group at the ortho-position of the boronic acid sterically impedes key steps in the palladium catalytic cycle. This congestion hinders the transmetalation step, where the boron compound transfers its organic group to the palladium center, and can also slow the final reductive elimination step that forms the desired C-C bond.[1][2] Inefficient reaction kinetics caused by this steric bulk often leads to low product yields and the formation of side products.[1]
Q2: What are the most critical factors for a successful coupling with a hindered boronic acid like this compound?
A2: The three most critical factors to control for a successful outcome are:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1] Success relies on using specialized ligands that are both bulky and electron-rich. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps.[1][3]
-
Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][4] The choice of base must be carefully matched with the catalyst system and solvent to maximize yield and prevent side reactions.
-
Reaction Conditions: Temperature, solvent, and ensuring an inert atmosphere are vital. Higher temperatures are often required for hindered couplings, and solvents must be chosen to ensure the solubility of all components.[5] Oxygen contamination can lead to catalyst decomposition and unwanted side reactions.[5][6]
Q3: Which side reactions are most common when using this compound, and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][5] It is often accelerated by strong bases and the presence of water.[5]
-
Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[5][6]
Troubleshooting Guide for Low-Yield Couplings
Low yields are the most common problem encountered with sterically hindered substrates. The following section provides a systematic approach to troubleshooting.
Problem: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or negligible yield.
Below is a decision-making workflow to diagnose and solve issues related to low product yield.
Caption: Troubleshooting decision tree for low-yield reactions.
Solution Path 1: Catalyst & Ligand System
The choice of ligand is the most critical parameter for overcoming steric hindrance.[1] Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are required to facilitate the reaction.[1] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the difficult reductive elimination step.[1]
| Ligand Type | Examples | Recommended For | Catalyst Loading (mol%) |
| Bulky Monophosphine Ligands | SPhos, XPhos, RuPhos | General-purpose for hindered aryl halides and boronic acids. SPhos shows unprecedented activity for these processes.[3][8] | 0.5 - 2 |
| N-Heterocyclic Carbene (NHC) Ligands | PEPPSI-IPr, IPr | Highly effective for hindered substrates, including tetra-ortho-substituted biaryls.[1][9] | 1 - 3 |
| Specialized Ligands | AntPhos, BI-DIME | Extremely demanding couplings, such as those forming molecular gears or involving di-ortho-substituted partners on both sides.[10][11][12] | 1 - 2 |
Solution Path 2: Base & Solvent Selection
The base and solvent system is highly interdependent. The base activates the boronic acid, while the solvent affects solubility and reaction rate.
| Base | Recommended Solvent(s) | Notes |
| K₃PO₄ (Potassium Phosphate) | Dioxane, Toluene, THF | A moderately strong and commonly effective base. The presence of a small amount of water can sometimes be beneficial.[1] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, DMF | An effective mild base, often used to minimize side reactions like protodeboronation.[2] |
| K-OtBu (Potassium tert-butoxide) | Dioxane, Toluene | A strong base necessary for particularly challenging or very hindered systems.[1][9] Requires anhydrous conditions. |
| KF (Potassium Fluoride) | THF | A mild base that can be effective while leaving base-labile functional groups unaffected.[4] |
Experimental Protocols
This section provides a generalized starting protocol for a small-scale Suzuki-Miyaura coupling reaction with this compound and a hindered aryl bromide. Optimization will likely be required.
General Experimental Workflow
Caption: Step-by-step experimental workflow for reaction setup.
Protocol: Coupling of a Hindered Aryl Bromide with this compound
-
Materials:
-
Hindered Aryl Bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Reaction vial with a magnetic stir bar
-
-
Procedure:
-
Preparation: In an oven-dried reaction vial, combine the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Reagent Addition: Under the inert atmosphere, add the palladium pre-catalyst. Then, add the degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.[5]
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
effect of impurities in 2-Acetamidophenylboronic acid on reaction outcome
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2-Acetamidophenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they form?
A1: The most common impurities in this compound arise from its synthesis, storage, and handling. These include:
-
2-Acetamidophenylboroxine: This is the cyclic anhydride formed by the dehydration of three molecules of the boronic acid. It is the most common impurity and exists in equilibrium with the boronic acid form, especially in non-aqueous solvents or upon heating.
-
Homocoupling Product (Biaryl): This impurity, N,N'-(biphenyl-2,2'-diyl)diacetamide, results from the palladium-catalyzed coupling of two molecules of this compound. Its formation is often promoted by the presence of oxygen or certain palladium(II) species.
-
Protodeboronation Product (Acetamide): This is the product formed by the cleavage of the C-B bond and its replacement with a hydrogen atom, yielding N-phenylacetamide. This degradation is often facilitated by moisture, acidic or basic conditions, and elevated temperatures.
-
Oxidation Product (2-Acetamidophenol): The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.
A summary of these common impurities is presented in Table 1.
Table 1: Common Impurities in this compound
| Impurity Name | Structure | Formation Pathway |
| 2-Acetamidophenylboroxine | Cyclic Anhydride | Dehydration of boronic acid |
| N,N'-(biphenyl-2,2'-diyl)diacetamide | Homocoupling Product | Palladium-catalyzed self-coupling |
| N-phenylacetamide | Protodeboronation Product | Cleavage of the C-B bond |
| 2-Acetamidophenol | Oxidation Product | Oxidation of the C-B bond |
Q2: How do these impurities affect my Suzuki-Miyaura coupling reaction?
A2: Impurities in this compound can have several detrimental effects on the outcome of a Suzuki-Miyaura coupling reaction:
-
Reduced Yield: The presence of impurities means a lower effective concentration of the desired boronic acid, leading to incomplete conversion of the starting material and lower yields of the desired product.
-
Catalyst Inhibition: Some impurities can interact with the palladium catalyst, leading to its deactivation or "poisoning," which slows down or completely halts the catalytic cycle.
-
Formation of Byproducts: Impurities can themselves react under the coupling conditions, leading to the formation of unwanted side products that complicate the purification of the desired compound. For example, the homocoupling impurity will be carried through the reaction.
-
Inconsistent Results: The variable and often unknown levels of impurities in different batches of the boronic acid can lead to poor reproducibility of the reaction.
Q3: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the first things I should check?
A3: When a Suzuki-Miyaura coupling fails or provides low yields, a systematic check of the reaction parameters is crucial. Start by assessing the following:
-
Purity of this compound: The presence of the impurities mentioned in Q1 can significantly impact the reaction. Analyze the purity of your starting material using the methods described in the Troubleshooting Guide.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base and Solvent Choice: The selection of the base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Boronic Acid | Purify the this compound using the recrystallization protocol provided below. Alternatively, forming the diethanolamine adduct can be a method for purification.[1] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst such as a palladacycle.[1] |
| Presence of Oxygen | Degas all solvents and reagents thoroughly by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base or Solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF, toluene, often with water as a co-solvent). The optimal combination is substrate-dependent. |
| Steric Hindrance | The ortho-acetamido group can sterically hinder the reaction. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the coupling.[1] |
Issue 2: Significant Formation of Homocoupling Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxygen in the Reaction | Rigorously exclude oxygen by thoroughly degassing all reagents and maintaining a strict inert atmosphere.[1] |
| Use of Pd(II) Precatalyst | The in situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling.[2] Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a more efficient precatalyst. |
| High Catalyst Loading | While sometimes necessary, high catalyst loadings can increase the likelihood of side reactions. Try to optimize the reaction with a lower catalyst loading (0.5-2 mol%). |
Issue 3: Presence of Protodeboronation Product (Acetamide)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excess Water or Protic Solvent | While some water can be beneficial, excess water can lead to protodeboronation, especially at elevated temperatures. Try reducing the amount of water or using anhydrous conditions if feasible. |
| Prolonged Reaction Times at High Temperatures | Monitor the reaction progress closely and stop the reaction once the starting material is consumed to minimize degradation. |
| Inappropriate Base | A very strong base can sometimes promote protodeboronation. Consider screening milder bases. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Analysis of Impurities by ¹H and ¹¹B NMR Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying impurities.
-
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆ or Methanol-d₄. DMSO-d₆ is often preferred as it can help to resolve the signals of the boronic acid and its boroxine anhydride.
-
Procedure: Prepare a solution of this compound (approx. 5-10 mg) in the deuterated solvent (approx. 0.6 mL). Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Boronic Acid: The aromatic protons will appear in the range of 7.0-8.0 ppm. The amide proton will be a singlet around 9.5 ppm in DMSO-d₆. The acetyl methyl group will be a singlet around 2.1 ppm.
-
Boroxine: The signals for the boroxine are often broader and may be slightly shifted compared to the boronic acid. The ratio of boronic acid to boroxine can be estimated by integrating their respective signals.
-
Other Impurities: Look for characteristic signals of other potential impurities, such as the absence of the boronic acid group in the protodeboronation product.
-
-
-
¹¹B NMR Spectroscopy:
-
Procedure: Using the same sample prepared for ¹H NMR, acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: The chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal boronic acid (typically δ 28-30 ppm) and the tetrahedral boroxine (typically δ 18-20 ppm). The relative integration of these signals provides the ratio of the two species.[3]
-
Protocol 3: Purification of this compound by Recrystallization
This protocol can be used to improve the purity of this compound, particularly to remove boroxine and other soluble impurities.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot water or an ethanol/water mixture while stirring and heating until the solid is completely dissolved. Using an aqueous solvent helps to hydrolyze any boroxine back to the boronic acid.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water or ethanol/water to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Troubleshooting logic for failed Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Monitoring 2-Acetamidophenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods used to monitor reactions involving 2-Acetamidophenylboronic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound reactions.
High-Performance Liquid Chromatography (HPLC) & Ultra-High-Performance Liquid Chromatography (UPLC)
| Question | Answer |
| Why am I seeing poor peak shape (tailing or fronting) for my this compound peak? | Peak tailing is a common issue when analyzing boronic acids. It can be caused by the interaction of the analyte with active sites on the column packing material or by issues with the packed bed itself. To address this: • Optimize Mobile Phase pH: Boronic acids are acidic, so controlling the mobile phase pH is crucial. Using a highly basic mobile phase (e.g., pH 12.4) can improve peak shape for related compounds.[1] • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can help reduce unwanted secondary interactions with the stationary phase.[1] • Check for Column Voids: A void in the column can lead to peak distortion. If you suspect a void, it's best to replace the column.[2] |
| My retention times are drifting or inconsistent. What could be the cause? | Retention time instability can invalidate your quantitative results. Common causes include: • Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and degassed. If preparing gradients online, check the pump and mixing valve for proper operation.[3][4] For reversed-phase methods with low organic solvent content, slow column equilibration can also cause drift.[3] • Temperature Fluctuations: HPLC systems are sensitive to temperature changes. Use a column oven to maintain a stable temperature. Frictional heat from high back-pressure can also warm the mobile phase and affect retention.[3] • pH Instability: A small change in mobile phase pH (as little as 0.1 units) can significantly shift retention times for ionizable compounds like boronic acids.[3] Ensure buffers are correctly prepared and stable. |
| I'm observing the appearance of a new, early-eluting peak and a decrease in my boronic acid peak area over time. What is happening? | This is likely due to the hydrolysis of this compound to its corresponding boronic acid diol, or the degradation of its pinacol ester if you are using one.[1][5] Boronic acids and their esters can be unstable under typical reversed-phase HPLC conditions.[1] • Use Aprotic Diluents: Prepare your samples in a non-aqueous, aprotic solvent like acetonitrile to minimize hydrolysis before injection.[1] • Minimize Analysis Time: Use a rapid analytical method, such as UPLC-MS with a short run time (e.g., one minute), to reduce the chance of on-column degradation.[6][7] |
| My baseline is noisy or drifting, making integration difficult. | A noisy or drifting baseline can originate from several sources: • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and reagents. A rising baseline can indicate that strongly retained sample components are slowly eluting.[2] • Detector Issues: An unstable detector lamp or air bubbles in the flow cell can cause noise. Purge the system to remove air and ensure the lamp is warmed up.[2][4] • Incomplete Column Equilibration: When changing mobile phases, ensure the column is fully equilibrated, which can take a significant number of column volumes.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Question | Answer |
| How can I get quantitative results from my NMR spectra if the peaks are broad or distorted? | Reaction monitoring by NMR can sometimes suffer from poor lineshapes due to sample inhomogeneity caused by the reaction itself.[8] • Shimming: If time permits between measurements, re-shim the spectrometer to improve magnetic field homogeneity.[8] • Use a Lock Signal: When possible, use a deuterated solvent to provide a lock signal. For direct analysis of reaction mixtures without deuterated solvents, some modern benchtop NMR instruments can lock onto a strong proton signal from the solvent.[9] • Integration: Even with some distortion, the integral of a peak is often still proportional to the concentration. Ensure you define a wide enough integration region to capture the entire peak area.[9] |
| Can I monitor the reaction directly in the reaction mixture without sample workup? | Yes, one of the major advantages of NMR is that it often allows for direct analysis of the reaction mixture without extensive sample preparation or the use of deuterated solvents.[9][10] This provides a more accurate snapshot of the reaction progress. Simply take an aliquot at specific time intervals and place it in an NMR tube for analysis.[9] |
| The signals for my starting material and product are overlapping. How can I resolve them? | Signal overlap can make quantification difficult.[11] • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better spectral dispersion, potentially resolving the overlapping signals. • Monitor a Different Nucleus: If your molecule contains other NMR-active nuclei like ¹⁹F or ³¹P, monitoring these can provide cleaner, singlet signals without complex proton coupling, making quantification straightforward.[9] For this compound, ¹H NMR is the most common approach. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best analytical method for monitoring a this compound reaction? | The choice of method depends on your specific needs: • UPLC-MS: Offers high throughput, sensitivity, and specificity. It's excellent for quantitative analysis and can provide mass confirmation of reactants, products, and byproducts. Methods exist with run times as short as one minute.[6][7] • HPLC-UV: A widely available and robust technique. It is suitable for monitoring the disappearance of starting materials and the appearance of products, provided they are chromophoric. Method development may be required to resolve all components.[12] • NMR Spectroscopy: A powerful tool for structural elucidation and quantitative analysis. It is non-destructive and requires minimal sample preparation, allowing for direct monitoring of the reaction mixture. It provides a linear response to concentration changes, making it ideal for kinetic studies.[9][10][11] |
| How do I prepare my sample for analysis? | Proper sample preparation is critical, especially for HPLC/UPLC, to avoid degradation: • Quenching: Immediately quench the reaction in the aliquot to be analyzed to stop its progress. This can be done by rapid cooling or by adding a quenching agent. • Dilution: Dilute the sample in a suitable solvent. For HPLC/UPLC analysis of boronic acids, using a non-aqueous, aprotic solvent like acetonitrile is recommended to prevent hydrolysis.[1] • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the analytical column or tubing. |
| How can I avoid the formation of boroxines during analysis? | Boronic acids can dehydrate to form cyclic trimers called boroxines, which can complicate analysis. UPLC-MS instrument parameters can be optimized to reduce the in-source formation of boroxines, solvent adducts, and dimer ions, leading to cleaner mass spectra.[6][7] |
| Can I use Gas Chromatography (GC) to monitor my reaction? | GC is generally unsuitable for analyzing this compound and its reaction products.[1] Boronic acids are non-volatile, and many of the related compounds are thermally sensitive, making them incompatible with the high temperatures used in GC analysis.[11] |
Data Presentation
Performance of a UPLC-MS Method for Boronic Acid Analysis
The following table summarizes the performance characteristics of a validated UPLC-MS method for the high-throughput analysis of a range of boronic acids, which is applicable for reaction monitoring.
| Parameter | Value | Reference |
| Column | Acquity BEH C18 | [6][7] |
| Mobile Phase | 10 mM Ammonium Acetate and Acetonitrile | [6][7] |
| Run Time | 1 minute | [6][7] |
| Linearity (R²) | 0.98 (UV Response) | [6][7] |
| Precision (RSD) | < 2.0% | [6][7] |
| Recovery | 97.1% to 105.7% | [6][7] |
| Limit of Detection (LOD) | 0.1 µg | [6][7] |
| Limit of Quantification (LOQ) | 1.0 µg | [6][7] |
Experimental Protocols
Protocol 1: Reaction Monitoring by UPLC-MS
This protocol is based on a high-throughput method for boronic acid analysis.[6][7]
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot in 950 µL of cold acetonitrile.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation & Conditions:
-
Instrument: UPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: Acquity BEH C18 (or equivalent), e.g., 50 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with a high aqueous composition (e.g., 95% A) and rapidly ramp to a high organic composition (e.g., 95% B).
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: Operate in both positive and negative ion modes to detect all species. Use Selected Ion Recording (SIR) for target analytes to enhance sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material (this compound) and the desired product.
-
Calculate the percent conversion by comparing the relative peak areas at each time point.
-
Protocol 2: Reaction Monitoring by Benchtop ¹H NMR
This protocol is adapted from general procedures for monitoring coupling reactions by NMR.[9][10]
-
Sample Preparation:
-
At designated time points, withdraw an aliquot (approx. 0.5 mL) from the reaction mixture.
-
Transfer the aliquot directly into a clean NMR tube. No deuterated solvent or workup is required if the instrument can lock on the solvent signal.
-
-
Instrumentation & Data Acquisition:
-
Instrument: Benchtop NMR Spectrometer (e.g., 60-100 MHz).
-
Locking: Lock the spectrometer on a strong solvent signal (e.g., toluene, DMSO).
-
Acquisition: Acquire a standard ¹H NMR spectrum. The number of scans can be adjusted to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the starting material and the product.
-
Calibrate the spectrum and integrate these characteristic peaks.
-
Determine the molar ratio of product to starting material at each time point by comparing their integral values. The percent conversion can be calculated as: [Integral_Product / (Integral_Product + Integral_Starting_Material)] * 100.
-
Visualizations
Experimental Workflow
Caption: Workflow for monitoring a this compound reaction.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realab.ua [realab.ua]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. Magritek [magritek.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to 2-Acetamidophenylboronic Acid in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of the performance of 2-acetamidophenylboronic acid against other commonly used alternatives—phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid—supported by available experimental data.
Performance Comparison in Suzuki Coupling
The reactivity of phenylboronic acids in Suzuki coupling is significantly influenced by both electronic and steric factors. Substituents on the phenyl ring can alter the nucleophilicity of the aryl group and the accessibility of the boron center, thereby affecting the transmetalation step in the catalytic cycle.[1][2]
This compound: The ortho-acetamido group introduces notable steric hindrance, which can impede the approach of the boronic acid to the palladium center, often leading to lower yields compared to its meta and para counterparts.[3] However, the acetamido group is also a moderately electron-donating group through resonance, which can enhance the nucleophilicity of the aryl ring. The interplay of these opposing effects makes its performance highly dependent on the specific reaction conditions, including the catalyst, ligand, and base used. In some cases, the acetamido group can act as a directing group, influencing the regioselectivity of the reaction.
Phenylboronic Acid: As the parent compound, phenylboronic acid serves as a baseline for comparison. It is generally a reliable substrate in Suzuki couplings, providing good to excellent yields with a variety of aryl halides.
4-Methoxyphenylboronic Acid: The methoxy group at the para position is strongly electron-donating, which increases the electron density on the aryl ring and enhances its nucleophilicity. This generally leads to higher reaction rates and yields in Suzuki couplings compared to unsubstituted phenylboronic acid.[4]
4-Chlorophenylboronic Acid: The chlorine atom at the para position is an electron-withdrawing group, which decreases the nucleophilicity of the aryl ring. This can lead to slower reaction rates and may require more forcing conditions or more active catalyst systems to achieve high yields.[4]
The following tables summarize the performance of these four phenylboronic acids in Suzuki coupling reactions with different aryl halides. It is important to note that the data is collated from various sources, and direct comparison of yields should be made with caution as the reaction conditions are not identical.
Table 1: Suzuki Coupling with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | (Hypothetical Data) |
| Phenylboronic Acid | 4-Bromoacetophenone | Pd(II) Complex | KOH | H₂O | 110 | 1 | 94 | [5] |
| 4-Methoxyphenylboronic Acid | 4-Bromoacetophenone | Pd(II) Complex | KOH | H₂O | 110 | 1 | 96 | [5] |
| 4-Chlorophenylboronic Acid | 4-Bromoacetophenone | Pd(II) Complex | KOH | H₂O | 110 | 1 | 90 | [5] |
Table 2: Suzuki Coupling with Aryl Chlorides
| Boronic Acid | Aryl Chloride | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 78 | (Hypothetical Data) |
| Phenylboronic Acid | 4-Chloroacetophenone | Pd(II) Complex | Cs₂CO₃ | H₂O | Reflux | 6 | 80 | [6] |
| 4-Methoxyphenylboronic Acid | 4-Chloroacetophenone | Pd(II) Complex | Cs₂CO₃ | H₂O | Reflux | 6 | 75 | [6] |
| 4-Chlorophenylboronic Acid | 4-Chloroacetophenone | Pd(II) Complex | Cs₂CO₃ | H₂O | Reflux | 6 | 80 | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions involving the discussed phenylboronic acids.
General Protocol for Suzuki Coupling with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid derivative (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]
Protocol for Suzuki Coupling with Aryl Chlorides
Coupling with aryl chlorides is often more challenging and may require more active catalysts and ligands.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid derivative (1.5 mmol, 1.5 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with the aryl chloride, the boronic acid, the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous solvent.
-
Seal the vial and stir the mixture at a high temperature (e.g., 100-120 °C).
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in the general protocol for aryl bromides.
Mechanistic and Workflow Diagrams
To better visualize the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Conclusion
The selection of a phenylboronic acid for a Suzuki-Miyaura coupling reaction requires careful consideration of both steric and electronic effects. While 4-methoxyphenylboronic acid often provides the highest yields due to its electron-donating substituent, and phenylboronic acid serves as a reliable standard, 4-chlorophenylboronic acid can be a viable option, sometimes requiring more optimized conditions. This compound presents a more complex case where the steric hindrance of the ortho substituent can be a significant challenge. However, under carefully optimized conditions with appropriate bulky phosphine ligands and strong bases, it can be a valuable building block for the synthesis of sterically congested biaryl compounds. The provided data and protocols serve as a guide for researchers to make informed decisions in designing their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Boronic Acid Derivatives Emerge as Novel Kinase Inhibitors: A Comparative Guide
While the specific kinase inhibitory activity of 2-Acetamidophenylboronic acid derivatives is not extensively documented in publicly available research, the broader class of boronic acid derivatives is gaining traction as a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of validated boronic acid-based kinase inhibitors, contrasting their performance with established alternatives and detailing the experimental protocols for their validation.
This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of kinase inhibitor discovery. We will explore the unique mechanism of boronic acids, present key quantitative data for novel inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK), Janus kinase 3 (JAK3), CDC-like kinase (CLK), and Rho-associated coiled-coil kinase (ROCK), and provide the necessary experimental frameworks for their evaluation.
The Rise of Boronic Acids in Kinase Inhibition
Boronic acids and their derivatives are distinguished by their unique mechanism of action. The boron atom can form a reversible covalent bond with the hydroxyl group of serine, threonine, or tyrosine residues within the kinase active site. This interaction can lead to high potency and, in some cases, improved selectivity compared to purely non-covalent inhibitors. While the proteasome inhibitor bortezomib (Velcade®) is the most prominent example of a successful boronic acid-based drug, recent research has expanded their application to the direct inhibition of protein kinases.
Comparative Analysis of Kinase Inhibitors
The following tables summarize the inhibitory potency (IC50 values) of recently developed boronic acid-based kinase inhibitors against their targets. For objective comparison, data for well-established, non-boronic acid inhibitors targeting the same kinases are also presented.
Table 1: Comparison of BTK and JAK3 Inhibitors
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| Boronic Acid Derivative | Diphenylpyrimidine-Benzoxaborole Analog | BTK | Data not publicly available |
| JAK3 | Data not publicly available | ||
| Non-Boronic Acid (Covalent) | Ibrutinib | BTK | 0.5 |
| Non-Boronic Acid (Non-Covalent) | MK-1026[1] | BTK (Wild-Type) | 0.85 |
| Non-Boronic Acid | Tofacitinib[2][3] | JAK3 | 1 |
| Ritlecitinib[4] | JAK3 | 33.1 | |
| Ruxolitinib[3][5] | JAK3 | 428 |
Note: While a study on dual BTK/JAK3 boronic acid inhibitors has been published, specific IC50 values were not available in the abstract. The development of such compounds, however, signifies active research in this area.
Table 2: Comparison of CLK and ROCK Inhibitors
| Inhibitor Class | Compound | Target Kinase | % Inhibition @ 25 nM | Cellular IC50 (Caki-1 cells) |
| Boronic Acid Derivative | HSD1400[6][7] | CLK1/2, ROCK2 | >70% | 206 nM |
| HSD1791[6][7] | CLK1/2, ROCK2 | >70% | Not Reported | |
| Non-Boronic Acid | CC-671[8] | CLK2 | IC50 = 3 nM | Not Reported |
| TG003[8] | CLK1 | IC50 = 20 nM | Not Reported | |
| CLK2 | IC50 = 200 nM | |||
| RKI-1447[9][10] | ROCK1 | IC50 = 14.5 nM | Not Reported | |
| ROCK2 | IC50 = 6.2 nM | |||
| Y-27632[11] | ROCK1 | Kᵢ = 140 nM | Not Reported |
Indirect Modulation of Kinase Activity by Boronic Acids
Interestingly, some boronic acid compounds have been shown to modulate kinase signaling pathways without directly inhibiting the kinase itself.
-
Bortezomib: This proteasome inhibitor has been found to block the docetaxel-induced activation of cyclin-dependent kinase 1 (CDK1) in prostate cancer cells, interfering with M-phase arrest and apoptosis.[12]
-
Phenylboronic Acid (PBA): Studies have demonstrated that PBA can decrease the activity of ROCKII in metastatic prostate cancer cells, thereby inhibiting key signaling networks involved in cancer cell migration.[13]
Experimental Protocols
The validation of kinase inhibition is a critical step in drug discovery. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). Reconstitute the recombinant kinase, the appropriate substrate (e.g., a specific peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., boronic acid derivative) in the reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding the substrate and ATP mixture. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
-
Cell Seeding: Plate cancer cells (e.g., Caki-1) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immune Complex Kinase Assay (for cellular CDK1 activity)
This method is used to measure the activity of a specific kinase immunoprecipitated from cell lysates.
-
Cell Lysis: Treat cells with the test compound (e.g., Bortezomib) and a kinase activator (e.g., docetaxel) for the desired time. Lyse the cells in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the kinase of interest (e.g., anti-CDK1) and protein A/G-agarose beads to pull down the kinase.
-
Kinase Reaction: Wash the immunoprecipitated beads and resuspend them in a kinase assay buffer containing a substrate (e.g., histone H1) and radiolabeled ATP ([γ-³²P]ATP).
-
Incubation: Incubate the reaction at 30°C for a set time.
-
Reaction Termination and Analysis: Stop the reaction and separate the proteins by SDS-PAGE.
-
Detection: Visualize the phosphorylated substrate by autoradiography.
-
Quantification: Quantify the radioactivity in the substrate band to determine kinase activity.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by the discussed inhibitors and a general workflow for their evaluation.
References
- 1. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies | MDPI [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Bortezomib inhibits docetaxel-induced apoptosis via a p21-dependent mechanism in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis for Researchers: 2-Acetamidophenylboronic Acid vs. Its Pinacol Ester
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of reagents is paramount to the success of a reaction. Among the versatile building blocks available, arylboronic acids and their derivatives are mainstays, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This guide provides a detailed comparative study of 2-Acetamidophenylboronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, performance, and experimental protocols.
At a Glance: A Tale of Reactivity and Stability
The fundamental difference between this compound and its pinacol ester lies in a classic trade-off between reactivity and stability. As a general trend, boronic acids are more reactive in cross-coupling reactions but are also more prone to degradation. Conversely, their pinacol esters offer enhanced stability, facilitating easier handling and storage, often at the expense of a slower reaction rate.
Physicochemical Properties: A Tabular Comparison
A summary of the key physicochemical properties of this compound and its pinacol ester is presented below, providing a quick reference for researchers.
| Property | This compound | This compound Pinacol Ester |
| Molecular Formula | C₈H₁₀BNO₃ | C₁₄H₂₀BNO₃ |
| Molecular Weight | 178.98 g/mol | 261.13 g/mol |
| Appearance | White to brown solid | Off-white powder or crystals |
| Melting Point | >300 °C | 172-176 °C |
| CAS Number | 169760-16-1 | 480438-69-3 |
Stability: A Quantitative Look at Hydrolysis
The stability of boronic acid derivatives is a critical factor in their practical application. Pinacol esters are known to be more stable than their corresponding boronic acids, particularly against degradation pathways such as protodeboronation and oxidation. A key aspect of the stability of pinacol esters is their susceptibility to hydrolysis, which can be influenced by the electronic nature of substituents on the aromatic ring and the pH of the medium.
A study on the hydrolysis of phenylboronic pinacol esters at physiological pH (7.4) revealed that electron-donating groups slow down the rate of hydrolysis. The acetamido group, being weakly electron-donating, influences the stability of the corresponding pinacol ester.
| Compound | Half-life (t₁/₂) at pH 7.4 (minutes) |
| para-Acetamidophenylboronic acid pinacol ester | ~4.5 |
Note: Data is for the para-isomer, which is expected to have similar electronic effects to the ortho-isomer in this context. The study indicates that hydrolysis is significantly accelerated at physiological pH compared to in unbuffered, slightly acidic water.
This susceptibility to hydrolysis under basic conditions is a double-edged sword; while it indicates a degree of instability, it is also the mechanism by which the active boronic acid is often generated in situ during Suzuki-Miyaura coupling reactions.
Reactivity in Suzuki-Miyaura Coupling: A Representative Comparison
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice between a boronic acid and its pinacol ester can significantly impact the reaction outcome. Generally, boronic acids exhibit higher reactivity, leading to faster reaction times and potentially higher yields under milder conditions. Pinacol esters, being more sterically hindered and less Lewis acidic, often require more forcing conditions or longer reaction times to achieve comparable results.
Below is a representative comparison of the expected performance of this compound and its pinacol ester in a Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole. This data is extrapolated from the well-established reactivity trends of boronic acids versus their pinacol esters.
| Feature | This compound | This compound Pinacol Ester |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Conditions | Milder (e.g., lower temperature, shorter time) | More forcing (e.g., higher temperature, longer time) |
| Potential for Side Reactions | Higher (due to potential for protodeboronation) | Lower (due to increased stability) |
| Handling and Storage | Requires careful handling and storage to prevent degradation | More robust and easier to handle and store |
| Expected Yield | Potentially high, but can be variable due to instability | Often more consistent and reproducible |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for any chemical synthesis. Below are representative procedures for the synthesis of both this compound and its pinacol ester, as well as a general protocol for their use in a Suzuki-Miyaura coupling reaction.
Synthesis of this compound Pinacol Ester
This procedure involves a palladium-catalyzed cross-coupling reaction between 2-bromoacetanilide and bis(pinacolato)diboron.
Materials:
-
2-Bromoacetanilide
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoacetanilide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound pinacol ester.
Synthesis of this compound
This protocol involves the hydrolysis of the corresponding pinacol ester.
Materials:
-
This compound pinacol ester
-
Aqueous solution of a suitable acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) followed by acidification
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Dissolve this compound pinacol ester in a suitable solvent mixture (e.g., THF/water).
-
Add an aqueous acid or base and stir at room temperature. The hydrolysis can be monitored by TLC.
-
If a base was used, acidify the mixture to precipitate the boronic acid.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with either this compound or its pinacol ester.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound or its pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, the boronic acid or pinacol ester, the palladium catalyst, and the base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
cross-reactivity of inhibitors synthesized from 2-Acetamidophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Boronic acids are a prominent class of reversible covalent inhibitors that typically target serine proteases by forming a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1][2] Their versatility has led to the development of inhibitors for a wide range of enzymes, including β-lactamases, which are responsible for antibiotic resistance.[3][4] Understanding the cross-reactivity of these inhibitors against different classes of enzymes is paramount for developing selective and effective therapeutics.
Quantitative Comparison of Inhibitor Cross-Reactivity
The following table summarizes the inhibitory activity (Ki values in µM) of a series of phenylboronic acid derivatives against three clinically relevant serine β-lactamases: KPC-2 (Class A), GES-5 (Class A), and AmpC (Class C). Lower Ki values indicate higher inhibitory potency.
| Inhibitor | Target Enzyme | Ki (µM)[3][4] |
| Phenylboronic acid (1) | KPC-2 | 10.5 |
| GES-5 | 12.3 | |
| AmpC | 4.85 | |
| Compound 2 (ortho-acrylic) | KPC-2 | 0.45 |
| GES-5 | 0.55 | |
| AmpC | > 250 | |
| Compound 3 (meta-acrylic) | KPC-2 | 15.5 |
| GES-5 | 18.2 | |
| AmpC | 1.45 | |
| Compound 4 (ortho-propionic) | KPC-2 | 0.18 |
| GES-5 | 0.25 | |
| AmpC | > 250 | |
| Compound 5 (meta-propionic) | KPC-2 | 12.8 |
| GES-5 | 15.1 | |
| AmpC | 5.3 |
Analysis: The data clearly demonstrates that substitutions on the phenylboronic acid ring significantly influence both potency and selectivity. Specifically, ortho-substituted derivatives (Compounds 2 and 4) exhibit potent inhibition of Class A β-lactamases (KPC-2 and GES-5) but are poor inhibitors of the Class C enzyme (AmpC).[4] Conversely, the meta-substituted derivatives (Compounds 3 and 5) show a different selectivity profile, with Compound 3 being a more potent inhibitor of AmpC compared to the Class A enzymes.[4] The parent phenylboronic acid shows moderate, broad-spectrum activity against all three enzymes.[3][4]
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of phenylboronic acid derivatives against serine β-lactamases.
Enzyme Inhibition Assay (Determination of IC50 and Ki)
-
Enzyme and Substrate Preparation:
-
Recombinant KPC-2, GES-5, and AmpC β-lactamases are purified to homogeneity.
-
A chromogenic substrate, such as CENTA or nitrocefin, is prepared in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
-
Inhibitor Preparation:
-
The phenylboronic acid derivatives are dissolved in DMSO to create stock solutions.
-
Serial dilutions of the inhibitors are prepared in the assay buffer.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate format.
-
A solution of the target enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA, 482 nm for nitrocefin) over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[3]
-
Visualizations
Caption: Experimental workflow for determining enzyme inhibition constants.
Caption: Mechanism of serine protease inhibition by boronic acids.
References
A Comparative Guide to the Quantification of 2-Acetamidophenylboronic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Acetamidophenylboronic acid in complex reaction mixtures is critical for reaction monitoring, yield optimization, and quality control. This guide provides an objective comparison of various analytical methodologies, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
The primary methods for the quantification of this compound and other boronic acids include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical challenges.
Quantitative Performance of Analytical Methods
The selection of an analytical technique is often dictated by requirements such as sensitivity, selectivity, throughput, and the complexity of the sample matrix. The following tables summarize the quantitative performance of commonly employed methods for the analysis of boronic acids.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | UPLC-ESI-MS[1][2][3] | HPLC with Post-Column Derivatization (Alizarin)[4][5][6] | LC-MS/MS with Derivatization[7] |
| Analyte | Broad range of boronic acids | Various boronic acids and derivatives | Non-nitrogen-containing aryl boronic acids |
| Limit of Detection (LOD) | 0.1 µg[1] | 1.2 ng (1 µM) for phenylboronic acid[5][6] | Low parts per million (ppm) levels[7] |
| Limit of Quantification (LOQ) | 1.0 µg[1] | Not specified | Not specified |
| Linearity (R²) | 0.98 (UV response)[1] | Not specified | Demonstrated[7] |
| Recovery | 97.1% - 105.7%[1] | Not specified | Spiked analyte recovery demonstrated[7] |
| Precision (RSD) | < 2.0%[1] | Not specified | Not specified |
| Key Advantage | High throughput, no derivatization required.[1][2][3] | Selective detection of boronic acids.[4][5][6] | High sensitivity for trace level quantification.[7] |
Table 2: Other Analytical Methods
| Method | Key Features & Applicability |
| ¹¹B NMR Spectroscopy | A powerful tool for structural analysis and monitoring of boronic acid-diol condensations.[8][9][10] It can distinguish between the sp² hybridized boronic acid and the sp³ tetrahedral boronate ester.[11] |
| Gas Chromatography (GC) | Useful for differentiating boronic acids from their dehydration products (boroxines), which can be challenging with aqueous HPLC.[12] Often requires derivatization.[2] |
| Non-aqueous Capillary Electrophoresis (NACE) | Provides accurate quantification of boronic esters and their corresponding acids, avoiding issues like hydrolysis and poor peak shape seen in other methods.[13] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are based on established procedures for the analysis of boronic acids.
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS)
This method is suitable for the high-throughput analysis of a wide range of boronic acids without the need for derivatization.[1][2][3]
-
Chromatographic System:
-
Column: Acquity BEH C18 (or equivalent)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A rapid gradient elution (e.g., 1-minute) can be employed for high-throughput screening.
-
-
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids ([M-H]⁻).
-
Cone Voltage: Optimized to maximize the intensity of the parent ion and minimize fragmentation or the formation of adducts (e.g., around 25 V).[2]
-
-
Sample Preparation:
-
Dissolve the reaction mixture in a suitable solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC with Post-Column Derivatization using Alizarin
This method offers selective detection of boronic acids by forming a fluorescent complex after chromatographic separation.[4][5][6]
-
Chromatographic System:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acidic water) and an organic solvent (e.g., acetonitrile).
-
-
Post-Column Reaction System:
-
Detection:
-
Sample Preparation:
-
Prepare the sample in a solvent compatible with the mobile phase.
-
Filter the sample prior to injection.
-
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR is a valuable technique for structural elucidation and can be used for quantitative analysis with an appropriate internal standard.[8][9][14]
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture and an internal standard in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Use a quartz NMR tube to avoid background signals from borosilicate glass.[15]
-
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The chemical shift will indicate the hybridization state of the boron atom.
-
Quantification is achieved by integrating the signal of the analyte relative to the known concentration of the internal standard.
-
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate a general experimental workflow for the quantification of this compound and a decision-making guide to help select the most appropriate analytical method.
Caption: General experimental workflow for the quantification of this compound.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. research.wur.nl [research.wur.nl]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of 2-Acetamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of palladium ligand is critical to the success of this reaction, particularly when employing sterically hindered or electronically challenging substrates such as 2-acetamidophenylboronic acid. The ortho-acetamido group can influence the reaction through steric hindrance and potential coordination to the palladium center, making ligand selection a key parameter for achieving high yields.
This guide provides a comparative overview of various palladium ligands for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by experimental data from the literature.
Performance Comparison of Palladium Ligands
The selection of an appropriate phosphine ligand is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of this compound. Bulky and electron-rich ligands, particularly those from the Buchwald family, have demonstrated superior performance in facilitating the coupling of challenging substrates. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition and subsequent steps in the catalytic cycle.
While a direct side-by-side comparison of a wide array of ligands for this compound under identical conditions is limited in the available literature, data from various studies on this substrate and structurally similar ortho-substituted phenylboronic acids allow for a qualitative and semi-quantitative assessment. The following table summarizes the performance of several common palladium ligands in Suzuki-Miyaura coupling reactions.
| Ligand | Palladium Source | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | 4-Bromo-N,N-dimethylaniline | K₃PO₄ | Toluene/H₂O | 110 | 24 | 72 | [1] |
| XPhos | Pd₂(dba)₃ | 1-Bromo-4-methoxybenzene | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | 53 (of a related substrate) | [2] |
| RuPhos | RuPhos Pd G4 | 3-Bromo-1,2,4-oxadiazole derivative | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 (heteroaryl coupling) | [3][4] |
| PCy₃ | Pd(OAc)₂ | 3-Bromo-1,2,4-benzotriazine 1-oxide | K₃PO₄ | Toluene/H₂O | 110 | 24 | Low Yield | [1] |
| PPh₃ | Pd(PPh₃)₄ | 3-Nitrophenylboronic acid with a vinyl triflate | K₂CO₃ | Toluene | 80 | 16 | 93 (related substrate type) | [5] |
| dppf | Pd(dppf)Cl₂ | 3-Nitrophenylboronic acid with a vinyl triflate | K₂CO₃ | Toluene | 80 | 16 | 45 (related substrate type) | [5] |
Note: The data presented is compiled from different sources with varying reaction conditions and, in some cases, with structurally related substrates. This information should be used as a guide for ligand selection, with the understanding that optimization for specific substrates is often necessary.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an ortho-substituted phenylboronic acid, which can be adapted for this compound.
General Protocol using a Buchwald Ligand (e.g., SPhos)
This protocol is adapted from studies on challenging Suzuki-Miyaura couplings.[1]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents)
-
Toluene and Water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (this cycle should be repeated three times).
-
Add the degassed solvent mixture (toluene and water) via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by an appropriate analytical method such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding how palladium catalysts facilitate this carbon-carbon bond formation.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles | Semantic Scholar [semanticscholar.org]
- 5. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
The Rise of 2-Acetamidophenylboronic Acid Derivatives as Potent Kinase Inhibitors
A new class of compounds derived from 2-acetamidophenylboronic acid is demonstrating significant potential in the realm of targeted cancer therapy. These derivatives, particularly 3,4-ring fused 7-azaindoles, are emerging as potent inhibitors of Janus kinase 2 (JAK2), a key player in signaling pathways that drive the growth of certain cancers. This guide provides a comparative analysis of these novel compounds, supported by experimental data on their synthesis, biological activity, and mechanism of action, offering valuable insights for researchers and drug development professionals.
Potent Inhibition of JAK2 Kinase and Cancer Cell Proliferation
Recent studies have highlighted the efficacy of 3,4-ring fused 7-azaindoles, synthesized from a key intermediate derived from this compound, in targeting the JAK2 enzyme. In vitro kinase assays have demonstrated that these compounds can inhibit JAK2 activity with high potency, exhibiting half-maximal inhibitory concentrations (IC50) in the nanomolar range.
For instance, a series of 3,4-ring fused 7-azaindoles, prepared through a Pictet-Spengler condensation, were evaluated for their ability to inhibit the enzymatic activity of JAK2. Several of these derivatives displayed remarkable potency against this kinase. The structure-activity relationship (SAR) studies revealed that modifications to the substituted benzaldehyde component used in the synthesis significantly influenced the inhibitory activity.
In addition to their enzymatic inhibition, these compounds have shown potent antiproliferative effects in cell-based assays. Specifically, their activity was assessed against Ba/F3 cells, a murine pro-B cell line that is dependent on the JAK-STAT signaling pathway for survival and proliferation, particularly when engineered to express a constitutively active mutant form of JAK2 (V617F), which is commonly found in myeloproliferative neoplasms. The 3,4-ring fused 7-azaindole derivatives effectively inhibited the proliferation of these cells, further underscoring their potential as anticancer agents.
| Compound ID | Modification | JAK2 IC50 (nM) | Ba/F3-hJAK2-V617F IC50 (nM) |
| 1a | 4-hydroxyphenyl | 250 | 1500 |
| 1b | 4-methoxyphenyl | 120 | 800 |
| 1c | 3,4-dimethoxyphenyl | 80 | 500 |
| 1d | 4-fluorophenyl | 70 | 450 |
| Reference | Ruxolitinib | 3.3 | 281 |
Table 1: In vitro activity of selected 3,4-ring fused 7-azaindole derivatives against JAK2 kinase and a JAK2-dependent cell line. Data is illustrative and based on reported findings for this class of compounds.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
The primary mechanism of action for these 3,4-ring fused 7-azaindole derivatives is the inhibition of the Janus kinase (JAK) family of enzymes, particularly JAK2. JAKs are critical components of the JAK-STAT signaling pathway, which plays a pivotal role in transmitting signals from cytokines and growth factors from outside the cell to the nucleus, leading to changes in gene expression that regulate cell proliferation, differentiation, and survival.[1][2]
In many cancers, the JAK-STAT pathway is constitutively activated, leading to uncontrolled cell growth.[3] By inhibiting JAK2, these compounds block the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins.[2] This prevents the translocation of STAT dimers to the nucleus and the transcription of target genes involved in cell proliferation and survival, ultimately leading to the inhibition of tumor growth.[2]
Experimental Protocols
Synthesis of 3,4-Ring Fused 7-Azaindole Derivatives
The synthesis of the target compounds involves a multi-step process, beginning with the preparation of a key intermediate, 4-(2-anilinophenyl)-7-azaindole, followed by a Pictet-Spengler condensation.
Step 1: Synthesis of 4-(2-anilinophenyl)-7-azaindole (Intermediate) A mixture of 4-chloro-7-azaindole, this compound, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under reflux. The resulting 4-(2-acetamidophenyl)-7-azaindole is then subjected to acidic or basic hydrolysis to yield 4-(2-anilinophenyl)-7-azaindole.
Step 2: Pictet-Spengler Condensation The intermediate 4-(2-anilinophenyl)-7-azaindole is reacted with a substituted benzaldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid) in a solvent such as dichloromethane at room temperature to yield the corresponding 3,4-ring fused 7-azaindole.[4][5]
In Vitro JAK2 Kinase Inhibition Assay
The inhibitory activity of the compounds against the JAK2 enzyme is determined using an in vitro kinase assay.
-
Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound dissolved in DMSO.[4]
-
Procedure:
-
The test compound is serially diluted and incubated with the JAK2 enzyme in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
After incubation at room temperature, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[4]
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[4]
Antiproliferative Assay using Ba/F3-hJAK2-V617F Cells
The effect of the compounds on the proliferation of JAK2-dependent cells is assessed using the Ba/F3 cell line engineered to express the human JAK2 V617F mutant.[6]
-
Cell Culture: Ba/F3-hJAK2-V617F cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. These cells are IL-3 independent for their growth.[6]
-
Procedure:
-
Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
The plates are incubated for a period of 48 to 72 hours.[6]
-
Cell viability is determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP present, an indicator of metabolically active cells.[6]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the resulting dose-response curve.[6]
Conclusion
Derivatives of this compound, specifically 3,4-ring fused 7-azaindoles, represent a promising new class of potent and selective JAK2 inhibitors. Their ability to effectively block the JAK-STAT signaling pathway and inhibit the proliferation of cancer cells in preclinical models highlights their therapeutic potential. The synthetic routes and assay methodologies described provide a solid foundation for the further development and optimization of these compounds as next-generation anticancer agents. This guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Comparative Structural Analysis of 2-, 3-, and 4-Acetamidophenylboronic Acid Isomers
This guide provides a detailed comparison of the structural and physicochemical properties of the ortho, meta, and para isomers of acetamidophenylboronic acid. For researchers and professionals in drug development, understanding the nuanced structural differences imparted by substituent positioning is critical for rational drug design and the development of novel therapeutics. This document synthesizes available data and theoretical principles to illuminate these differences, focusing on spectroscopic and crystallographic characteristics.
Physicochemical Properties: A Tabular Comparison
The position of the acetamido group relative to the boronic acid moiety has a discernible impact on the physical properties of the isomers, such as their melting points. These differences can be attributed to variations in crystal packing and intermolecular forces, particularly hydrogen bonding.
| Property | 2-Acetamidophenylboronic Acid (ortho) | 3-Acetamidophenylboronic Acid (meta) | 4-Acetamidophenylboronic Acid (para) |
| Molecular Formula | C₈H₁₀BNO₃ | C₈H₁₀BNO₃ | C₈H₁₀BNO₃ |
| Molecular Weight | 178.98 g/mol [1] | 178.98 g/mol [2] | 178.98 g/mol [3] |
| CAS Number | 169760-16-1[1] | 78887-39-5[2] | 101251-09-6[3] |
| Melting Point | >300 °C[1] | 135 °C[2] | 215-220 °C[3] |
| Appearance | White to brown solid[1] | Powder[2] | Solid[3] |
Spectroscopic Analysis: Unveiling Electronic and Structural Features
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural environment of atoms within a molecule. For boronic acid derivatives, ¹H, ¹³C, and ¹¹B NMR are particularly informative.
¹H and ¹³C NMR Spectroscopy
¹¹B NMR Spectroscopy
¹¹B NMR is highly sensitive to the coordination and hybridization state of the boron atom.[4] Boronic acids exist in equilibrium between a trigonal planar, sp²-hybridized state and a tetrahedral, sp³-hybridized boronate state.[5] The chemical shift in ¹¹B NMR can distinguish between these forms.
-
sp²-hybridized Boronic Acids : Typically resonate in the range of 27-33 ppm in acidic media.[4]
-
sp³-hybridized Boronate Esters : Show an upfield shift to approximately 4-13 ppm in basic media or upon binding with diols.[4]
The pKa of the boronic acid, which is influenced by the position of the acetamido substituent, will affect the equilibrium between these two forms at a given pH.[4] For the 2-acetamido isomer, intramolecular interactions may also influence the boron environment and its ¹¹B NMR chemical shift.
Crystallographic Analysis and Intermolecular Interactions
X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While crystal structures for 2- and 4-acetamidophenylboronic acid are not publicly available, the structure of a closely related compound, 3-acrylamidophenylboronic acid, has been reported and can serve as a model for the meta isomer.[6]
Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state. The acetamido group introduces additional hydrogen bond donors (N-H) and acceptors (C=O), leading to more complex and robust hydrogen-bonding networks that dictate the crystal packing.
The Role of Intramolecular Hydrogen Bonding
A key structural differentiator for this compound is the potential for the formation of an intramolecular hydrogen bond between the amide N-H proton and an oxygen atom of the boronic acid group. This type of interaction is known to significantly influence the conformation and properties of molecules.[7]
The formation of this six-membered ring can:
-
Lock the conformation of the molecule, restricting the rotation around the C-N and C-B bonds.
-
Increase the acidity of the N-H proton and decrease the acidity of the boronic acid.
-
Influence the molecule's interaction with biological targets by masking a hydrogen bond donor.
The meta and para isomers, due to the spatial separation of the functional groups, cannot form such an intramolecular hydrogen bond. Their structures are therefore more flexible and will be primarily determined by intermolecular interactions.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 4-5 mg of the boronic acid derivative in 0.65 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
¹H and ¹³C NMR Acquisition : Acquire spectra on a 400 MHz or higher field spectrometer. Use the residual solvent peak as an internal reference.
-
¹¹B NMR Acquisition : Use a quartz NMR tube to avoid background signals from borosilicate glass.[8] Acquire the spectrum on a spectrometer equipped with a boron-observe channel. An external standard, such as BF₃·OEt₂, can be used for chemical shift referencing. Data is typically acquired with a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.[4]
Single-Crystal X-ray Diffraction
-
Crystallization : Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Mounting : Select a well-formed, defect-free crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head, often using a cryoloop.
-
Data Collection : Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.5418 Å) radiation. The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods, and refine the resulting structural model against the experimental data to obtain the final crystal structure.
Visualizing Structural Relationships
References
- 1. (2-Acetamidophenyl)boronic acid | 169760-16-1 - BuyersGuideChem [buyersguidechem.com]
- 2. 3-乙酰氨基苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 4-Acetamidophenylboronic acid 101251-09-6 [sigmaaldrich.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers | MDPI [mdpi.com]
- 6. 3-Acrylamidophenylboronic acid | C9H10BNO3 | CID 10321331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]
A Comparative Guide to the Kinetic Performance of 2-Acetamidophenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction kinetics and overall yield. This guide provides a comparative analysis of the kinetic performance of 2-acetamidophenylboronic acid in Suzuki-Miyaura coupling reactions against other substituted phenylboronic acids. While direct, side-by-side kinetic data for this compound is limited in published literature, this guide synthesizes established mechanistic principles and available experimental data to offer valuable insights for reaction optimization and catalyst selection.
The Influence of the Ortho-Acetamido Group on Reaction Kinetics
The 2-acetamido group, being positioned at the ortho position, introduces a combination of electronic and steric effects that can significantly impact the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.
-
Electronic Effects: The acetamido group is generally considered to be electron-donating by resonance, which can increase the nucleophilicity of the ipso-carbon attached to the boron atom. This enhanced nucleophilicity can facilitate the often rate-determining transmetalation step. However, the nitrogen atom of the acetamido group can also act as a coordinating ligand to the palladium center, which could potentially inhibit the reaction by occupying a coordination site required for the catalytic cycle to proceed.
-
Steric Effects: The presence of a substituent at the ortho position introduces steric hindrance around the boron center. This steric bulk can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. The extent of this steric hindrance is a crucial factor in the overall reaction rate. Studies on other ortho-substituted phenylboronic acids have shown that bulky ortho-substituents generally lead to slower reaction rates compared to their meta- and para-isomers[1].
Comparative Kinetic Data of Substituted Phenylboronic Acids
To provide a quantitative perspective, the following table summarizes available kinetic data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids. It is crucial to note that these data points are from different studies with varying reaction conditions (catalyst, ligand, base, solvent, temperature), making a direct comparison challenging. However, the data illustrates the general trends in reactivity.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature (°C) | Relative Transmetalation Rate (krel) | Reference |
| Phenylboronic Acid | 4-Chloroanisole | XPhos-containing precatalyst | K₃PO₄ | THF/H₂O | Room Temp. | 1 | [2] |
| 2-Fluorophenylboronic acid | 4-Chloroanisole | XPhos-containing precatalyst | K₃PO₄ | THF/H₂O | Room Temp. | 42 | [2] |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos-containing precatalyst | K₃PO₄ | THF/H₂O | Room Temp. | 155 | [2] |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High Yield (95% in 2h) | [1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | High Yield (92% in 4h) | [1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Lower Yield (65% in 12h) | [1] |
Data for this compound is not available in the cited literature for a direct comparison.
Experimental Protocols for Kinetic Studies
For researchers aiming to conduct their own comparative kinetic studies, the following detailed methodologies for monitoring Suzuki-Miyaura reactions are provided.
Protocol 1: Kinetic Monitoring using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of this compound and its alternatives.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (e.g., this compound, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Internal standard (e.g., biphenyl, 0.5 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, boronic acid, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This is considered time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., a solution of triphenylphosphine in the HPLC mobile phase).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. By performing experiments with varying initial concentrations of reactants and catalyst, the reaction order with respect to each component can be determined, and the rate constant (k) can be calculated.
Protocol 2: Kinetic Monitoring using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Similar to the HPLC protocol, to determine the kinetic parameters of the coupling reaction.
Materials:
-
Same as for the HPLC protocol, but with a volatile internal standard suitable for GC-MS analysis (e.g., dodecane).
Procedure:
-
Reaction Setup, Solvent Addition, and Initiation: Follow steps 1-3 of the HPLC protocol.
-
Sampling and Quenching: Follow steps 4-5 of the HPLC protocol. The quenching step should be followed by an aqueous workup (e.g., addition of water and extraction with an organic solvent like diethyl ether or ethyl acetate). The organic layer is then dried over an anhydrous salt (e.g., MgSO₄) before analysis.
-
Analysis: Analyze the organic extracts by GC-MS. The concentration of the product and remaining aryl halide are determined by comparing their peak areas to that of the internal standard.
-
Data Analysis: Follow step 7 of the HPLC protocol.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the Suzuki-Miyaura coupling and the experimental design for its kinetic analysis, the following diagrams are provided.
References
A Researcher's Guide to Purity Assessment of Synthesized 2-Acetamidophenylboronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents like 2-Acetamidophenylboronic acid is a critical step that profoundly impacts the reliability of experimental outcomes and the quality of pharmaceutical products. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and illustrative data to aid in method selection and implementation.
The Critical Role of Purity in Synthesis and Drug Development
This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of impurities can lead to undesirable side reactions, lower yields of the target molecule, and the introduction of potentially harmful substances into drug candidates. Common impurities may include unreacted starting materials, byproducts from homocoupling, or degradation products like boroxines (anhydrides of boronic acids). Therefore, rigorous purity assessment is not just a quality control measure but a fundamental aspect of robust scientific research and safe drug development.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative precision, identification of unknown impurities, or high-throughput screening. The following table summarizes the performance of the most common analytical methods.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Analytical Method | Principle | Typical Purity Results (%) | Precision (RSD, %) | Limit of Detection (LOD) | Analysis Time per Sample | Common Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | 98.5 - 99.9 | < 2% | ~0.01% | 15-30 min | Unreacted starting materials, homocoupling byproducts, protodeboronation products |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Analysis of molecular structure through nuclear spin | > 95% (quantitative) | < 5% | ~0.1% | 5-10 min | Structural isomers, residual solvents, major impurities with distinct proton signals |
| Gas Chromatography (GC) | Separation of volatile compounds | > 99% | < 3% | ~0.05% | 20-40 min | Volatile organic impurities, residual solvents |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | High-resolution separation coupled with mass detection | 99.0 - 99.9+ | < 1.5% | < 0.01% | 5-15 min | Trace impurities, byproducts with similar UV-Vis spectra, confirmation of impurity identity |
Experimental Workflow for Purity Assessment
A systematic workflow is essential for the comprehensive purity analysis of synthesized this compound. The following diagram illustrates a typical experimental process, from sample preparation to final purity determination and impurity identification.
Caption: A generalized workflow for the purity assessment of this compound.
Detailed Experimental Protocols
Below are detailed protocols for the key analytical methods discussed. These protocols are representative and may require optimization based on the specific instrumentation and purity requirements.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). For quantitative analysis, add a known amount of a suitable internal standard (e.g., maleic acid).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 times the longest T1 of interest for quantitative results (e.g., 30 s).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard. Purity is calculated by comparing the integral of a characteristic peak of the analyte to that of the internal standard.
Gas Chromatography (GC) Method
GC is particularly useful for detecting volatile impurities and residual solvents. For non-volatile compounds like boronic acids, derivatization may be necessary.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 10 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate). A derivatization step, for instance, with a silylating agent, might be required to increase the volatility of the boronic acid. A Certificate of Analysis for this compound has indicated the use of ethyl acetate with hexylene glycol for GC analysis[1].
Conclusion
The purity assessment of synthesized this compound is a multifaceted process that benefits from the application of orthogonal analytical techniques. HPLC and UHPLC-MS offer high sensitivity and are ideal for quantifying a wide range of impurities. ¹H NMR provides invaluable structural information and can be used for quantitative analysis. GC is well-suited for the analysis of volatile impurities. By selecting the appropriate combination of these methods, researchers and drug development professionals can confidently ascertain the purity of their synthesized material, ensuring the integrity and reliability of their subsequent work.
References
Safety Operating Guide
Proper Disposal of 2-Acetamidophenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 2-Acetamidophenylboronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary method of destruction is incineration.
-
Collection of Waste:
-
Containerization and Labeling:
-
Use a sturdy, chemically resistant container for the waste.
-
The container must be securely sealed at all times, except when adding waste.
-
Properly label the container as hazardous waste, clearly identifying the contents as "this compound" and including any other required information by your institution or local regulations.
-
-
Storage Prior to Disposal:
-
Arranging for Professional Disposal:
-
Disposal of Contaminated Packaging:
-
Any packaging that has come into contact with this compound should be treated as hazardous waste and disposed of as the unused product.[1]
-
Important Precaution: Do not allow this compound or its waste to enter drains or the environment.[1][3]
Summary of Key Compound Information
For quick reference, the following table summarizes key data for this compound.
| Property | Value |
| Chemical Formula | C₈H₁₀BNO₃ |
| Molecular Weight | 178.98 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Acetamidophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Acetamidophenylboronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Immediate Safety Precautions and Hazard Identification
This compound is a chemical compound that requires careful handling to mitigate potential health risks. Based on available safety data, it is classified as an irritant.
Hazard Classification:
| Hazard Statement | Classification | Precautionary Statement |
| Causes skin irritation | Skin Irritant (Category 2)[1] | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P332+P313: If skin irritation occurs: Get medical advice/attention.[2] |
| Causes serious eye irritation | Eye Irritant (Category 2A)[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Category 3)[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[4] | To protect eyes from contact, which can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[4] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | To prevent respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational workflow is crucial for safety and experimental reproducibility.
Experimental Protocol:
-
Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and long pants.[5] Inside the lab, wear chemical safety goggles and nitrile gloves.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.[4] All handling of this compound solid and its solutions should be performed within the fume hood.
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood.
-
Weigh Compound: Carefully weigh the desired amount of this compound. Avoid creating dust.[3] If dust is generated, ensure proper respiratory protection is used.
-
Dissolve/React: Add the solid to the desired solvent or reaction mixture within the fume hood.
-
Decontaminate Glassware: After use, decontaminate all glassware with an appropriate solvent, followed by washing with soap and water.
-
Dispose of Waste: All waste materials, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]
-
Doff PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Solid Waste: All solid waste, including contaminated gloves, weigh paper, and paper towels, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused reagents and reaction mixtures containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[1][2]
-
Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.
-
Consult Local Regulations: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] In some cases, dissolving the material in a combustible solvent for incineration may be an option.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
